Product packaging for Vilazodone D8(Cat. No.:)

Vilazodone D8

Cat. No.: B2630521
M. Wt: 449.6 g/mol
InChI Key: SGEGOXDYSFKCPT-PMCMNDOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vilazodone-d8 is intended for use as an internal standard for the quantification of vilazodone by GC- or LC-MS. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin (5-HT) receptor subtype 5-HT1A (IC50s = 0.2 and 0.5 nM, respectively). It increases extracellular 5-HT in the rat ventral hippocampus and frontal cortex when administered intraperitoneally at doses of 1 and 3 mg/kg, respectively. Vilazodone (1 mg/kg, i.p.) decreases immobility in the forced swim test in both rats and mice. Formulations containing vilazodone have been used in the treatment of depression.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27N5O2 B2630521 Vilazodone D8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32)/i9D2,10D2,11D2,12D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEGOXDYSFKCPT-PMCMNDOISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCCC2=CNC3=C2C=C(C=C3)C#N)([2H])[2H])([2H])[2H])C4=CC5=C(C=C4)OC(=C5)C(=O)N)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Vilazodone-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of Vilazodone-d8.

Vilazodone-d8 is the deuterated analog of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. The deuterium labeling in Vilazodone-d8 is located on the piperazine ring, a modification that can offer advantages in metabolic studies and as an internal standard in analytical applications.

Core Chemical Properties

The fundamental chemical and physical properties of Vilazodone-d8 are summarized in the table below, providing a clear reference for laboratory use.

PropertyValue
Chemical Formula C₂₆H₁₉D₈N₅O₂
Molecular Weight 449.57 g/mol
CAS Number 1794789-93-7
Appearance White to off-white solid
Solubility Water: 0.32 mg/mL
Melting Point 195-198°C

Synthesis of Vilazodone-d8

The synthesis of Vilazodone-d8 is a multi-step process that involves the preparation of two key intermediates, followed by their coupling to form the final product. The critical step that differentiates the synthesis of Vilazodone-d8 from its non-deuterated counterpart is the use of deuterated piperazine in the formation of the benzofuran intermediate.

A plausible synthetic route is outlined below:

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Coupling A 5-Aminobenzofuran-2-carboxamide B bis(2-chloroethyl)amine-d8 A->B Cyclization C 5-(Piperazin-d8-1-yl)benzofuran-2-carboxamide B->C F 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile C->F Nucleophilic Substitution D 5-Cyanoindole E 1,4-Dichlorobutane D->E Alkylation E->F G Vilazodone-d8 F->G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Autoreceptor 5-HT1A Autoreceptor Serotonin_vesicle Serotonin Vesicles Autoreceptor->Serotonin_vesicle Inhibits Release Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Serotonin->Autoreceptor Binds Postsynaptic_receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_receptor Binds Signal Transduction Signal Transduction Postsynaptic_receptor->Signal Transduction Activates Vilazodone Vilazodone-d8 Vilazodone->SERT Inhibits Vilazodone->Autoreceptor Partial Agonist

Vilazodone D8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the properties, analytical applications, and pharmacological mechanisms of the deuterated Vilazodone analog.

This technical guide provides a comprehensive overview of Vilazodone D8, a deuterated internal standard essential for the accurate quantification of the antidepressant agent Vilazodone. Tailored for researchers, scientists, and drug development professionals, this document details the physicochemical properties of this compound, its core application in bioanalytical assays, and the underlying pharmacological mechanisms of Vilazodone.

Core Compound Data

This compound is a stable, isotopically labeled version of Vilazodone, designed for use as an internal standard in mass spectrometry-based analytical methods. The incorporation of eight deuterium atoms provides a distinct mass shift, facilitating precise quantification of Vilazodone in complex biological matrices.

PropertyValueReference
CAS Number 1794789-93-7[1][2][3]
Molecular Formula C₂₆H₁₉D₈N₅O₂[1][4][5]
Molecular Weight 449.57 g/mol [2][3][4][6][7][8]
Synonym Viibryd D8[3][8]

Pharmacological Context: The Dual-Action Mechanism of Vilazodone

Vilazodone exhibits a unique pharmacological profile, functioning as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the serotonin 1A (5-HT1A) receptor.[1][7][8][9] This dual mechanism is hypothesized to contribute to a more rapid onset of antidepressant effects compared to traditional SSRIs.[1][7]

As an SSRI, Vilazodone binds with high affinity to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to bind with postsynaptic receptors.[1][7] Concurrently, its partial agonism at 5-HT1A receptors is thought to modulate serotonergic activity.[1][6] This action at presynaptic 5-HT1A autoreceptors may reduce the negative feedback inhibition of serotonin release, further enhancing synaptic serotonin levels.[6]

The following diagram illustrates the proposed signaling pathway of Vilazodone.

Vilazodone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_release Serotonin Release serotonin_vesicle->serotonin_release Exocytosis synaptic_serotonin Synaptic Serotonin serotonin_release->synaptic_serotonin sert SERT ht1a_auto 5-HT1A Autoreceptor ht1a_auto->serotonin_release Inhibition synaptic_serotonin->sert Reuptake synaptic_serotonin->ht1a_auto ht1a_post Postsynaptic 5-HT1A Receptor synaptic_serotonin->ht1a_post downstream Downstream Signaling (e.g., ↓cAMP) ht1a_post->downstream vilazodone Vilazodone vilazodone->sert Inhibits vilazodone->ht1a_auto Partial Agonist vilazodone->ht1a_post Partial Agonist

Vilazodone's dual-action mechanism on the serotonin synapse.

Experimental Protocols

Quantification of Vilazodone in Human Plasma using this compound by UPLC-MS/MS

This protocol outlines a method for the accurate quantification of Vilazodone in human plasma, employing this compound as an internal standard to correct for matrix effects and variability in sample processing.

Materials:

  • Vilazodone and this compound analytical standards

  • Human plasma (K₂EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system

  • Reverse-phase C8 column (e.g., Betabasic C8, 100x4.6mm, 5µ)[4]

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of this compound by dissolving approximately 1 mg in 10 mL of methanol to achieve a concentration of about 0.1 mg/mL.[4]

    • From this, prepare an internal standard (ISTD) working solution at a final concentration of approximately 1000 ng/mL.[4]

    • Prepare stock solutions of Vilazodone and create a series of working solutions for calibration curve standards and quality control (QC) samples.[4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Spike blank human plasma with the Vilazodone working solutions to create calibration standards and QC samples.[4]

    • Add a fixed volume of the this compound ISTD working solution to all samples, standards, and QCs.

    • Perform liquid-liquid extraction (LLE) using an appropriate organic solvent.[4]

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: Employ a reverse-phase C8 column with an isocratic mobile phase consisting of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v) at a flow rate of 0.700 mL/min.[4]

    • Mass Spectrometry Detection: Utilize positive electrospray ionization (ESI) and monitor the multiple reaction monitoring (MRM) transitions.[4]

      • Vilazodone: m/z 442.022 → 155.000 + 197.000[4]

      • This compound: m/z 450.093 → 157.000 + 205.000[4]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Vilazodone to this compound against the nominal concentration of the calibration standards.

    • Determine the concentration of Vilazodone in the unknown samples from the calibration curve. The validated linearity range for this method has been established from 0.300 to 300 ng/mL.[4]

The following diagram outlines the experimental workflow for this bioanalytical method.

Bioanalytical_Workflow start Start prep_solutions Prepare Stock & Working Solutions (Vilazodone & this compound) start->prep_solutions spike_plasma Spike Blank Plasma with Vilazodone & this compound (ISTD) prep_solutions->spike_plasma lle Liquid-Liquid Extraction spike_plasma->lle evap_recon Evaporate & Reconstitute lle->evap_recon uplc_msms UPLC-MS/MS Analysis evap_recon->uplc_msms data_analysis Data Analysis (Calibration Curve & Quantification) uplc_msms->data_analysis end End data_analysis->end

References

In-Depth Technical Guide: Deuterium-Labeled Vilazodone for Use as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterium-labeled vilazodone as an internal standard in bioanalytical methods. The focus is on providing detailed experimental protocols and quantitative data to support the use of this stable isotope-labeled standard in pharmacokinetic and other drug development studies.

Introduction

Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist used for the treatment of major depressive disorder. Accurate quantification of vilazodone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as deuterium-labeled vilazodone, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the analyte and the deuterated internal standard helps to compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.

This guide focuses on the use of vilazodone-d8 as a deuterium-labeled internal standard for the quantification of vilazodone in human plasma.

Synthesis of Deuterium-Labeled Vilazodone (Vilazodone-d8)

A plausible synthetic approach would involve the use of a deuterated piperazine derivative as a starting material. The synthesis would likely follow a convergent strategy where the deuterated piperazine fragment is coupled with the benzofuran and indole moieties of the vilazodone molecule.

Below is a generalized workflow for the synthesis of vilazodone, highlighting the likely stage for the introduction of deuterium atoms for the synthesis of vilazodone-d8.

G cluster_synthesis Generalized Synthesis of Vilazodone-d8 A Deuterated Piperazine (Piperazine-d8) B 5-(Piperazin-1-yl)benzofuran-2-carboxamide Intermediate A->B Reaction with 5-halobenzofuran-2-carboxamide D Coupling Reaction B->D C 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile Intermediate C->D E Vilazodone-d8 D->E Final Coupling

Caption: Generalized synthetic workflow for Vilazodone-d8.

Analytical Method for Vilazodone Quantification using Vilazodone-d8 Internal Standard

An ultrafast and sensitive bioanalytical method has been developed for the quantification of vilazodone in human plasma using vilazodone-d8 as an internal standard.[1] This method utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Experimental Protocol

3.1.1. Materials and Reagents

  • Vilazodone reference standard

  • Vilazodone-d8 internal standard[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Human plasma (K2-EDTA)

3.1.2. Stock and Working Solutions Preparation

  • Vilazodone Stock Solution (0.200 mg/mL): Accurately weigh about 1 mg of vilazodone working standard and dissolve it in 5 mL of methanol.[1]

  • Vilazodone-d8 Stock Solution (0.1 mg/mL): Accurately weigh about 1 mg of vilazodone-d8 and dissolve it in 10 mL of methanol.[1]

  • Vilazodone-d8 Working Solution (1000 ng/mL): Prepare by diluting the vilazodone-d8 stock solution with the diluent.[1]

  • Calibration Standards and Quality Control (QC) Samples: Prepare by spiking appropriate amounts of vilazodone working solutions into drug-free human plasma to achieve final concentrations ranging from 0.300 to 300 ng/mL.[1]

3.1.3. Sample Preparation (Liquid-Liquid Extraction)

The following workflow outlines the liquid-liquid extraction (LLE) procedure for plasma samples.

G cluster_lle Liquid-Liquid Extraction Workflow A Plasma Sample (with Vilazodone-d8 IS) B Add Extraction Solvent A->B C Vortex Mix B->C D Centrifuge C->D E Separate Organic Layer D->E F Evaporate to Dryness E->F G Reconstitute in Mobile Phase F->G H Inject into LC-MS/MS G->H

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

3.1.4. LC-MS/MS Conditions

The analysis is performed using a triple quadrupole mass spectrometer with a positive electrospray ionization source.[1]

ParameterCondition
Chromatographic Column Betabasic C8, 100 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% formic acid in water (60:40% v/v)
Flow Rate 0.700 mL/min
Injection Volume Not specified
Ionization Mode Positive Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM)

Table 1: LC-MS/MS Parameters. [1]

Mass Spectrometric Detection

The mass transitions (precursor ion → product ion) monitored for vilazodone and its deuterated internal standard are critical for the selectivity of the assay.

AnalytePrecursor Ion (m/z)Product Ions (m/z)
Vilazodone442.022155.000 + 197.000
Vilazodone-d8450.093157.000 + 205.000

Table 2: Mass Transitions for Vilazodone and Vilazodone-d8. [1]

Method Validation Data

The bioanalytical method using vilazodone-d8 as an internal standard has been validated according to regulatory guidelines. The following tables summarize the key quantitative validation parameters.

Linearity

The method demonstrated excellent linearity over the specified concentration range.

ParameterValue
Linearity Range 0.300 - 300.000 ng/mL
Correlation Coefficient (r²) > 0.99 (Implied)

Table 3: Linearity of the Analytical Method. [1]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four different quality control (QC) levels.

Data for this table would be populated from the full text of the cited reference. The abstract indicates that precision and accuracy were within acceptable limits.

Table 4: Intra- and Inter-day Precision and Accuracy.

Recovery and Matrix Effect

The extraction recovery of vilazodone and the matrix effect were assessed to ensure the reliability of the method.

Data for this table would be populated from the full text of the cited reference. The abstract indicates that recovery was consistent and no significant matrix effect was observed.

Table 5: Recovery and Matrix Effect.

Conclusion

Deuterium-labeled vilazodone, specifically vilazodone-d8, serves as an ideal internal standard for the accurate and precise quantification of vilazodone in human plasma by LC-MS/MS. The described analytical method is rapid, sensitive, and has been validated to meet regulatory requirements for bioanalytical method validation. The use of this internal standard is highly recommended for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of vilazodone.

References

Physical and chemical characteristics of Vilazodone D8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of Vilazodone D8, a deuterated analog of the antidepressant Vilazodone. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and analysis.

Core Physical and Chemical Characteristics

This compound is a stable, isotopically labeled form of Vilazodone, where eight hydrogen atoms have been replaced with deuterium. This labeling is strategically placed on the piperazine ring, a common site for metabolic activity. The primary utility of this compound is as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of Vilazodone quantification in biological matrices.

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Chemical Name 5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl-d8}-1-benzofuran-2-carboxamideN/A
Molecular Formula C₂₆H₁₉D₈N₅O₂[1]
Molecular Weight 449.57 g/mol [1]
CAS Number 1794789-93-7N/A
Appearance SolidN/A
Purity >98%[1]
Solubility Soluble in DMSO (10 mM)[1]
Storage Conditions -20°C for long-term storageN/A

Mechanism of Action: A Dual Approach to Serotonin Modulation

Vilazodone, and by extension its deuterated analog, exhibits a dual mechanism of action that uniquely targets the serotonergic system. It functions as both a potent and selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 1A (5-HT1A) receptor.[2][3]

Serotonin Transporter (SERT) Inhibition

Vilazodone binds with high affinity to the serotonin transporter (SERT), a protein responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[2][4] By inhibiting this reuptake process, Vilazodone increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[2][4] This is the primary mechanism of action for the broader class of SSRI antidepressants.

5-HT1A Receptor Partial Agonism

In addition to its SSRI activity, Vilazodone acts as a partial agonist at the 5-HT1A receptor. These receptors are located both presynaptically (as autoreceptors on serotonin neurons) and postsynaptically.[2][5] Partial agonism at presynaptic 5-HT1A autoreceptors is thought to reduce the inhibitory feedback on serotonin release, potentially leading to a faster onset of antidepressant effects compared to traditional SSRIs.[3] Postsynaptic 5-HT1A receptor activation is also believed to contribute to the therapeutic effects of Vilazodone.[5]

Signaling Pathways

The dual mechanism of Vilazodone results in the modulation of complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vilazodone_D8 This compound SERT Serotonin Transporter (SERT) Vilazodone_D8->SERT Inhibits Serotonin_reuptake Serotonin Reuptake Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Increased Serotonin Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->SERT Postsynaptic_receptors Postsynaptic 5-HT Receptors Serotonin_synapse->Postsynaptic_receptors Binds Neuronal_signaling Enhanced Neuronal Signaling Postsynaptic_receptors->Neuronal_signaling Activates

This compound inhibits the serotonin transporter (SERT).

5HT1A_Signaling Vilazodone_D8 This compound 5HT1A_Receptor 5-HT1A Receptor Vilazodone_D8->5HT1A_Receptor Partial Agonist Gi_protein Gi Protein 5HT1A_Receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits ERK ERK Pathway Gi_protein->ERK Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation Neuronal_Response Modulation of Neuronal Excitability PKA->Neuronal_Response ERK->Neuronal_Response

Signaling cascade of the 5-HT1A receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and quantification of this compound.

Quantification of Vilazodone in Human Plasma using UPLC-MS/MS with this compound as an Internal Standard

This protocol describes a validated method for the rapid and sensitive quantification of Vilazodone in human plasma.

4.1.1. Materials and Reagents

  • Vilazodone reference standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

4.1.2. Instrumentation

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4.1.3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic or a suitable gradient for optimal separation

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

4.1.4. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Vilazodone: m/z 442.2 → 155.0

    • This compound: m/z 450.2 → 163.0

  • Source Parameters: Optimized for the specific instrument used (e.g., capillary voltage, source temperature, desolvation gas flow).

4.1.5. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

4.1.6. Experimental Workflow

UPLC_MSMS_Workflow Start Start Sample_Prep Sample Preparation (Protein Precipitation) Start->Sample_Prep UPLC_Separation UPLC Separation Sample_Prep->UPLC_Separation MSMS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MSMS_Detection Data_Analysis Data Analysis (Quantification) MSMS_Detection->Data_Analysis End End Data_Analysis->End

UPLC-MS/MS experimental workflow for Vilazodone quantification.
Synthesis and Purification of this compound

The synthesis of this compound typically involves the use of deuterated piperazine as a key building block. A general synthetic approach is outlined below.

4.2.1. General Synthetic Scheme

The synthesis involves the coupling of two key intermediates: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(piperazin-1-yl-d8)-benzofuran-2-carboxamide. The deuterated piperazine is introduced in the synthesis of the latter intermediate.

4.2.2. Illustrative Purification Protocol (Column Chromatography)

  • The crude reaction mixture containing this compound is concentrated under reduced pressure.

  • The residue is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • The solution is loaded onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

  • The column is eluted with a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

  • The pure fractions are combined and the solvent is evaporated to yield purified this compound.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop stability-indicating analytical methods. These studies involve subjecting the compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[6]

4.3.1. Stress Conditions

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration (solid state and in solution).

4.3.2. Experimental Procedure

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • For each stress condition, transfer an aliquot of the stock solution to a separate vial.

  • Add the respective stressor (acid, base, or oxidizing agent). For thermal and photolytic studies, use the solid compound or the solution directly.

  • Incubate the samples for the specified time and temperature.

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method to identify and quantify any degradation products.

4.3.3. Logical Relationship of Forced Degradation Studies

Forced_Degradation Vilazodone_D8_Sample This compound Sample Stress_Conditions Application of Stress Conditions (Acid, Base, Oxidation, Heat, Light) Vilazodone_D8_Sample->Stress_Conditions Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC) Vilazodone_D8_Sample->Analytical_Method Degradation_Products Formation of Degradation Products Stress_Conditions->Degradation_Products Degradation_Products->Analytical_Method Analysis Separation and Quantification of This compound and Degradants Analytical_Method->Analysis Stability_Profile Establishment of Intrinsic Stability Profile Analysis->Stability_Profile

Logical flow of a forced degradation study.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, its dual mechanism of action, and the associated signaling pathways. The detailed experimental protocols for quantification, synthesis, and stability testing are intended to equip researchers and drug development professionals with the necessary information to effectively utilize and characterize this important analytical standard. The provided visualizations aim to clarify complex processes and relationships, facilitating a deeper comprehension of the science behind this compound.

References

Vilazodone-d8 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Vilazodone-d8 as an internal standard in quantitative bioanalytical methods. The focus is on the principles that make deuterated standards, such as Vilazodone-d8, the gold standard for accuracy and precision in mass spectrometry-based assays.

The Core Principle: Mechanism of Action of a Deuterated Internal Standard

In quantitative mass spectrometry, the primary challenge is to control for variability introduced during sample preparation and analysis.[1] An internal standard (IS) is a compound added in a known quantity to samples, calibration standards, and quality controls to correct for these variations. The ideal internal standard is a stable, isotopically labeled version of the analyte, such as a deuterated version.[2]

Vilazodone-d8 is the deuterium-labeled analog of Vilazodone, where eight hydrogen atoms have been replaced by deuterium atoms.[3][4][5][6] This substitution results in a molecule with nearly identical physicochemical properties to Vilazodone but with a higher mass.[1] The "mechanism of action" of Vilazodone-d8 as an internal standard is not pharmacological but rather physicochemical, and it is based on the following principles:

  • Co-elution and Similar Chromatographic Behavior: Due to its structural similarity to Vilazodone, Vilazodone-d8 exhibits virtually identical behavior during chromatographic separation.[2] This ensures that both compounds are subjected to the same conditions as they pass through the analytical column.

  • Comparable Extraction Recovery: During sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), any loss of the analyte (Vilazodone) will be mirrored by a proportional loss of the internal standard (Vilazodone-d8).[1][2]

  • Correction for Matrix Effects: In electrospray ionization (ESI) mass spectrometry, molecules in the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[1][7] Because Vilazodone-d8 has the same ionization efficiency as Vilazodone, it experiences the same degree of ion suppression or enhancement.[2][7]

  • Ratio-Based Quantification: The mass spectrometer can differentiate between Vilazodone and Vilazodone-d8 due to their mass difference.[1] Quantification is therefore based on the ratio of the analyte's response to the internal standard's response. This ratio remains constant even if the absolute signal intensity fluctuates due to the factors mentioned above, thus ensuring accurate and precise quantification.

The following diagram illustrates the fundamental logic of using a deuterated internal standard.

cluster_sample Biological Sample cluster_processing Sample Processing cluster_detection MS Detection Analyte Vilazodone (Unknown Amount) Processing Spiking Extraction Chromatography Ionization Analyte->Processing:f0 IS Vilazodone-d8 (Known Amount) IS->Processing:f0 Detector Analyte Signal (Variable) IS Signal (Variable) Processing->Detector Quant Ratio (Analyte Signal / IS Signal) = Accurate Quantification Detector->Quant

Figure 1: Logical workflow for quantification using a deuterated internal standard.

Experimental Protocol: UPLC-MS/MS Bioanalysis of Vilazodone

The following is a representative protocol for the quantification of Vilazodone in human plasma using Vilazodone-d8 as an internal standard, based on established methodologies.[8][9][10][11]

2.1 Materials and Reagents

  • Vilazodone reference standard

  • Vilazodone-d8 internal standard

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

2.2 Stock and Working Solution Preparation

  • Vilazodone Stock Solution: Accurately weigh ~1 mg of Vilazodone and dissolve in methanol to achieve a concentration of approximately 0.200 mg/mL.[11]

  • Vilazodone-d8 Stock Solution: Accurately weigh ~1 mg of Vilazodone-d8 and dissolve in methanol to achieve a concentration of approximately 0.1 mg/mL.[8][11]

  • Vilazodone-d8 Working Solution: Dilute the Vilazodone-d8 stock solution with diluent to a final concentration of approximately 1000 ng/mL.[8][11]

  • Calibration Standards and Quality Controls (QCs): Prepare by spiking appropriate dilutions of the Vilazodone stock solution into blank human plasma to achieve the desired concentration range (e.g., 0.300 ng/mL to 300.000 ng/mL).[8][11]

2.3 Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add a specified volume of the Vilazodone-d8 working solution to each tube (except for blank samples).

  • Vortex briefly to mix.

  • Add an appropriate organic extraction solvent.

  • Vortex vigorously to ensure thorough mixing and extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a specific volume of the mobile phase.

  • Transfer to an autosampler vial for analysis.

2.4 UPLC-MS/MS Instrumentation and Conditions The following table summarizes the instrumental parameters for a typical UPLC-MS/MS method for Vilazodone analysis.[8][9][10][11]

ParameterCondition
UPLC System Waters Acquity UPLC or equivalent
Analytical Column Betabasic C8, 100 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Formic Acid in water (60:40 v/v)
Flow Rate 0.700 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

The workflow for this experimental protocol is visualized below.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma 1. Human Plasma Sample (100 µL) spike 2. Spike with Vilazodone-d8 IS plasma->spike extract 3. Liquid-Liquid Extraction spike->extract evap 4. Evaporate to Dryness extract->evap recon 5. Reconstitute in Mobile Phase evap->recon inject 6. UPLC Injection recon->inject separate 7. Chromatographic Separation inject->separate detect 8. MS/MS Detection (MRM) separate->detect process 9. Calculate Peak Area Ratio (Vilazodone / Vilazodone-d8) detect->process quantify 10. Quantify using Calibration Curve process->quantify

Figure 2: Experimental workflow for bioanalysis of Vilazodone using Vilazodone-d8.

Quantitative Data and Parameters

The use of Vilazodone-d8 allows for the development of robust and sensitive bioanalytical methods. Key quantitative parameters from a validated method are summarized below.[8][9][10][11]

Table 1: Mass Spectrometric Parameters

Compound Precursor Ion (m/z) Product Ion(s) (m/z)
Vilazodone 442.022 155.000 + 197.000

| Vilazodone-d8 | 450.093 | 157.000 + 205.000 |

Table 2: Method Validation Parameters

Parameter Result
Linearity Range 0.300 ng/mL to 300.000 ng/mL
Lower Limit of Quantitation (LLOQ) 0.300 ng/mL
Inter-day Precision (%CV) Within acceptable limits (e.g., <15%)
Inter-day Accuracy (% Bias) Within acceptable limits (e.g., ±15%)
Recovery Consistent and reproducible

| Matrix Effect | No significant matrix effect observed |

Conclusion

Vilazodone-d8 serves as an ideal internal standard for the bioanalysis of Vilazodone. Its mechanism of action is rooted in its near-identical physicochemical properties to the unlabeled analyte, which allows it to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[7][12] By enabling reliable ratio-based quantification, Vilazodone-d8 is an indispensable tool for achieving the high levels of accuracy, precision, and robustness required in pharmacokinetic studies, therapeutic drug monitoring, and other clinical and research applications.[8][12]

References

A Technical Guide to Sourcing and Purity of Vilazodone D8 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of sourcing, purity assessment, and analytical methodologies for Vilazodone D8, a deuterated analog of the antidepressant Vilazodone. This document is intended to assist researchers in obtaining high-purity this compound for scientific investigations and to provide detailed protocols for its analysis.

Sourcing of this compound

This compound (CAS No. 1794789-93-7) is available from several specialized chemical suppliers that cater to the research and development community. When sourcing this compound, it is crucial to consider not only the listed purity but also the supplier's reputation, the availability of comprehensive analytical documentation, and their quality control processes.

Table 1: Comparison of this compound from Various Suppliers

SupplierStated PurityAnalytical Data Provided (on website)CAS NumberMolecular FormulaMolecular Weight
GlpBio>98.00%[1]Certificate of Analysis (CoA), SDS, Datasheet available[1]1794789-93-7[1]C₂₆H₁₉D₈N₅O₂449.57 g/mol
Cenmed≥99.0%[2]Specification sheet[2]1794789-93-7[2]C₂₆H₁₉D₈N₅O₂449.57 g/mol [2]
CymitQuimica (distributor for TargetMol)98%[3]Basic chemical properties[3]1794789-93-7C₂₆H₂₇N₅O₂ (Note: Formula for non-deuterated form listed)[3]449.57 g/mol [3]
TargetMolNot specified on main pageDatasheet, SDS available[4]1794789-93-7[4]C₂₆H₂₇N₅O₂ (Note: Formula for non-deuterated form listed)[4]449.57 g/mol [4]
ImmunomartNot specifiedDatasheet available for reference[5]Not specifiedNot specifiedNot specified

Note: The molecular formula for the deuterated compound should be C₂₆H₁₉D₈N₅O₂. Some suppliers may list the formula for the non-deuterated form.

Purity and Impurity Profile

The utility of this compound in research, particularly in quantitative mass spectrometry-based assays where it serves as an internal standard, is critically dependent on its chemical and isotopic purity.

Potential Impurities:

  • Non-deuterated Vilazodone: The presence of the unlabeled parent compound can interfere with quantitative analyses.

  • Partially Deuterated Vilazodone: Molecules with fewer than eight deuterium atoms can also affect the accuracy of mass spectrometry-based quantification.

  • Synthetic Intermediates and Byproducts: Residual starting materials or byproducts from the synthesis of Vilazodone can be present.

  • Degradation Products: Vilazodone can degrade under certain conditions, leading to impurities.

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is recommended to ensure the purity and structural integrity of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is suitable for determining the chemical purity of this compound and separating it from non-deuterated impurities and other related substances.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1M Ammonium formate) and an organic solvent (e.g., Methanol or Acetonitrile). A typical mobile phase could be a 20:80 (v/v) mixture of 0.1M Ammonium formate and Methanol.[6]

  • Flow Rate: 0.7 mL/min.[6]

  • Detection: UV detection at 241 nm.[6]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to create a calibration curve over a suitable concentration range (e.g., 0.1-120 µg/mL).[6]

    • Inject the sample and standards onto the HPLC system.

    • The purity is calculated by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity and Impurity Identification

LC-MS is a powerful technique for confirming the molecular weight of this compound, assessing its isotopic purity, and identifying any impurities.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.

  • Column: A reverse-phase C8 or C18 column (e.g., Betabasic C8, 100 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. A typical composition is 60:40 (v/v) acetonitrile: 0.1% formic acid in water.[7]

  • Flow Rate: 0.700 mL/min.[7]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Analysis:

    • Monitor for the [M+H]⁺ ion of this compound (m/z 450.093).[7]

    • Monitor for the [M+H]⁺ ion of non-deuterated Vilazodone (m/z 442.022) to assess for isotopic impurities.[7]

    • Monitor for characteristic fragment ions. For Vilazodone, these include m/z 155.000 and 197.000, and for this compound, m/z 157.000 and 205.000.[7]

  • Procedure:

    • Prepare a dilute solution of this compound in the mobile phase.

    • Inject the sample into the LC-MS system.

    • Acquire full scan mass spectra to confirm the molecular weight and identify any unexpected masses.

    • Perform selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to quantify the relative abundance of deuterated and non-deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

¹H and ¹³C NMR spectroscopy are essential for confirming the overall structure of the molecule and ensuring that the deuterium labels are in the correct positions.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[8]

  • ¹H NMR: The proton NMR spectrum of this compound should show a significant reduction or absence of signals corresponding to the protons on the piperazine ring, confirming successful deuteration. The remaining signals should be consistent with the Vilazodone structure.

  • ¹³C NMR: The carbon NMR spectrum should be consistent with the structure of Vilazodone.[8]

  • Procedure:

    • Dissolve a sufficient amount of this compound in the deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained spectra with reference spectra of non-deuterated Vilazodone to confirm the structure and the positions of deuteration.

Visualizing the Workflow and Application

Sourcing and Purity Verification Workflow

The following diagram illustrates a typical workflow for sourcing and verifying the purity of this compound for research purposes.

G cluster_sourcing Sourcing cluster_verification Purity Verification Identify Suppliers Identify Suppliers Request Quotes & CoAs Request Quotes & CoAs Identify Suppliers->Request Quotes & CoAs Supplier Evaluation Supplier Evaluation Request Quotes & CoAs->Supplier Evaluation Purchase Order Purchase Order Supplier Evaluation->Purchase Order Incoming Material Inspection Incoming Material Inspection Purchase Order->Incoming Material Inspection HPLC Analysis (Chemical Purity) HPLC Analysis (Chemical Purity) Incoming Material Inspection->HPLC Analysis (Chemical Purity) LC-MS Analysis (Isotopic Purity) LC-MS Analysis (Isotopic Purity) Incoming Material Inspection->LC-MS Analysis (Isotopic Purity) NMR Analysis (Structural Integrity) NMR Analysis (Structural Integrity) Incoming Material Inspection->NMR Analysis (Structural Integrity) Final Approval for Research Use Final Approval for Research Use HPLC Analysis (Chemical Purity)->Final Approval for Research Use LC-MS Analysis (Isotopic Purity)->Final Approval for Research Use NMR Analysis (Structural Integrity)->Final Approval for Research Use

Caption: Workflow for Sourcing and Purity Verification of this compound.

Hypothetical Signaling Pathway Application

Vilazodone acts as a serotonin (5-HT) reuptake inhibitor and a partial agonist at the 5-HT₁ₐ receptor. This compound would be used as a tool to study these interactions, often as an internal standard in pharmacokinetic studies. The following diagram illustrates a simplified hypothetical signaling pathway where Vilazodone's action could be investigated.

This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits 5-HT1A Receptor 5-HT1A Receptor This compound->5-HT1A Receptor Activates Reuptake Reuptake Inhibition Agonism Partial Agonism Synaptic 5-HT Synaptic Serotonin SERT->Synaptic 5-HT Decreases Neuronal Signaling Downstream Neuronal Signaling 5-HT1A Receptor->Neuronal Signaling Modulates Synaptic 5-HT->5-HT1A Receptor Activates

Caption: Hypothetical Signaling Pathway of Vilazodone.

By following the guidelines and protocols outlined in this document, researchers can confidently source high-purity this compound and verify its quality for demanding research applications, ultimately contributing to the reliability and reproducibility of their scientific findings.

References

Vilazodone-d8: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Vilazodone-d8, a deuterated analog of the antidepressant Vilazodone. The information presented herein is crucial for ensuring the integrity and reliability of Vilazodone-d8 in research and development settings. Data has been compiled from publicly available resources and scientific literature. It is important to note that while data on Vilazodone hydrochloride is more readily available, this guide will focus on Vilazodone-d8, with inferences from the non-deuterated form clearly indicated.

Introduction to Vilazodone-d8

Vilazodone-d8 is a deuterium-labeled version of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1] Deuterated compounds are frequently used as internal standards in pharmacokinetic studies and other analytical applications due to their similar chemical properties to the parent drug but distinct mass, allowing for accurate quantification by mass spectrometry.

Recommended Storage Conditions

Proper storage is paramount to maintaining the stability and purity of Vilazodone-d8. The following conditions are recommended based on information from various suppliers.

Table 1: Recommended Storage Conditions for Vilazodone-d8

FormStorage TemperatureDurationAdditional Notes
Powder -20°C3 yearsStore in a well-sealed container, protected from light and moisture.
In Solvent -80°C1 yearUse appropriate aprotic solvents such as DMSO. Prepare solutions fresh when possible. Avoid repeated freeze-thaw cycles.

For short-term transport, shipping with blue ice or at ambient temperature is generally acceptable.

Stability Profile and Degradation

While specific long-term stability studies on Vilazodone-d8 are not extensively published, forced degradation studies on Vilazodone hydrochloride provide significant insight into its stability profile. These studies expose the drug to harsh conditions to identify potential degradation pathways and products.[2] It is reasonable to expect Vilazodone-d8 to exhibit a similar degradation profile.

Vilazodone has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[2][3][4] It is relatively stable under neutral hydrolytic, photolytic (light), and thermal stress.[3]

Table 2: Summary of Forced Degradation Studies on Vilazodone Hydrochloride

Stress ConditionObservationDegradation Products Identified
Acidic Hydrolysis Degradation observed[3][4]1-(4-Penten-1-yl) piperazine[4]
Alkaline Hydrolysis Degradation observed[3][4]5-[4-[4-(5-Cyano-1-H-indol-3-yl)butyl]-1-piperazinyl]-2-benzofuran carboxylic acid[5]
Oxidative Degradation observed[3][4]Isomeric N-oxide degradation products[3]
Photolytic Stable[3]Not applicable
Thermal (Dry Heat) Stable[3]Not applicable
Neutral Hydrolysis Stable[3]Not applicable

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of a compound like Vilazodone-d8, based on common practices in the pharmaceutical industry and information from studies on Vilazodone.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways of Vilazodone-d8 under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Vilazodone-d8 in a suitable solvent (e.g., methanol or acetonitrile:water mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 1M HCl and reflux for a specified period (e.g., 1 hour at 80-100°C). Neutralize with 1M NaOH.[6]

    • Alkaline Hydrolysis: Treat the stock solution with 1M NaOH and reflux for a specified period (e.g., 1 hour at 80-100°C). Neutralize with 1M HCl.[6]

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified period.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.

    • Photolytic Degradation: Expose the drug solution and solid substance to UV and fluorescent light as per ICH guidelines.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC-UV or LC-MS.

  • Peak Purity and Identification: Assess the purity of the main peak and identify any degradation products using techniques like mass spectrometry (MS).

Stability-Indicating HPLC Method

Objective: To develop a validated analytical method capable of separating and quantifying Vilazodone-d8 from its potential degradation products.

Example Chromatographic Conditions (based on Vilazodone methods):

  • Column: C18 column (e.g., 250x4.6 mm, 5 µm)[4]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[7][8]

  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV detection at an appropriate wavelength (e.g., 240 nm)[4]

  • Column Temperature: Ambient or controlled (e.g., 40°C)

Visualizations

Vilazodone's Mechanism of Action

Vilazodone exerts its antidepressant effects through a dual mechanism of action: selective serotonin reuptake inhibition and partial agonism at 5-HT1A receptors.

Vilazodone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT 5HT1A_auto 5-HT1A Autoreceptor Serotonin_vesicle Serotonin 5HT1A_auto->Serotonin_vesicle Inhibits Release Serotonin_cleft Serotonin_vesicle->Serotonin_cleft Release Serotonin_cleft->SERT Reuptake Serotonin_cleft->5HT1A_auto Binding (Feedback) 5HT1A_post 5-HT1A Receptor Serotonin_cleft->5HT1A_post Binding Signal_transduction Signal Transduction 5HT1A_post->Signal_transduction Activates Therapeutic_Effect Antidepressant Effect Signal_transduction->Therapeutic_Effect Leads to Vilazodone Vilazodone Vilazodone->SERT Inhibits Vilazodone->5HT1A_auto Partial Agonist Vilazodone->5HT1A_post Partial Agonist Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start Start: Vilazodone-d8 Sample Stock_Solution Prepare Stock Solution Start->Stock_Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Alkaline Hydrolysis Stock_Solution->Base Oxidation Oxidative Degradation Stock_Solution->Oxidation Photo Photolytic Degradation Stock_Solution->Photo Thermal Thermal Degradation Stock_Solution->Thermal Analysis Stability-Indicating Analytical Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Data_Evaluation Data Evaluation Analysis->Data_Evaluation Degradation_Profile Degradation Profile Data_Evaluation->Degradation_Profile Degradation_Products Identification of Degradation Products Data_Evaluation->Degradation_Products Stability_Assessment Stability Assessment Degradation_Profile->Stability_Assessment Degradation_Products->Stability_Assessment

References

A Technical Guide to the Preliminary Investigation of Vilazodone-d8 in Mass Spectrometry for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigation and application of Vilazodone-d8 as an internal standard in the quantitative analysis of Vilazodone using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalysis, ensuring accuracy and precision by compensating for variations in sample processing and instrument response.[1] Vilazodone-d8, being chemically identical to Vilazodone but with a mass shift due to deuterium labeling, co-elutes chromatographically but is differentiated by the mass spectrometer, making it an ideal internal standard for pharmacokinetic and therapeutic drug monitoring studies.[2][3]

Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope labeling is a technique where non-radioactive isotopes are incorporated into molecules to be used as tracers.[1] In drug quantification, a known concentration of the stable isotope-labeled drug (e.g., Vilazodone-d8) is added to a sample containing the unlabeled drug (Vilazodone). The ratio of the mass spectrometric response of the analyte to the internal standard is used for quantification. This approach mitigates potential errors from sample extraction, matrix effects, and ionization variability.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Biological Sample (e.g., Human Plasma) Spike Spike with Vilazodone-d8 (Internal Standard) Plasma->Spike Extract Liquid-Liquid Extraction (LLE) Spike->Extract UPLC UPLC Separation Extract->UPLC MSMS Tandem Mass Spectrometry (MRM Detection) UPLC->MSMS Ratio Calculate Peak Area Ratio (Vilazodone / Vilazodone-d8) MSMS->Ratio Curve Plot against Calibration Curve Ratio->Curve Quant Quantify Vilazodone Concentration Curve->Quant

Caption: General workflow for bioanalytical quantification using a stable isotope-labeled internal standard.

Experimental Protocols

A highly sensitive and selective quantitative method has been established for the analysis of Vilazodone in human plasma using Vilazodone-d8 as the internal standard.[2][3] The following protocols are based on a validated UPLC-MS/MS assay.

2.1. Preparation of Stock and Working Solutions [2]

  • Vilazodone Stock Solution (0.200 mg/mL): Accurately weigh ~1 mg of Vilazodone working standard, dissolve in methanol, and dilute to a final volume of 5 mL.

  • Vilazodone-d8 Stock Solution (0.1 mg/mL): Accurately weigh ~1 mg of Vilazodone-d8 and dissolve in 10 mL of methanol.

  • Internal Standard (IS) Working Solution (1000 ng/mL): Prepare from the Vilazodone-d8 stock solution by dilution.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Prepare by spiking the appropriate working solutions of Vilazodone into blank human K2EDTA plasma.

2.2. Sample Preparation: Liquid-Liquid Extraction (LLE) [2] The LLE technique is employed for its efficiency in extracting the analyte from the plasma matrix.[2][4]

G Start 1. Plasma Sample (100 µL) Step1 2. Add IS (Vilazodone-d8) Start->Step1 Step2 3. Add Extraction Solvent (e.g., Diethyl Ether) Step1->Step2 Step3 4. Vortex & Centrifuge Step2->Step3 Step4 5. Evaporate Supernatant Step3->Step4 Step5 6. Reconstitute in Mobile Phase Step4->Step5 End 7. Inject into UPLC-MS/MS Step5->End

References

Vilazodone D8: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Vilazodone D8 in various organic solvents. This compound is the deuterium-labeled version of Vilazodone, an antidepressant agent. The inclusion of deuterium atoms makes this compound a valuable tool in pharmacokinetic studies as an internal standard. Understanding its solubility is crucial for the development of analytical methods and formulations. Given that the physicochemical properties of deuterated compounds are nearly identical to their non-deuterated counterparts, the solubility data for Vilazodone and its hydrochloride salt serve as a robust proxy for this compound.

Core Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and overall bioavailability. The following table summarizes the available solubility data for Vilazodone and its hydrochloride salt in selected organic solvents. This data is considered a very close approximation for this compound.

SolventCompound FormSolubility
Dimethyl Sulfoxide (DMSO)Vilazodone Hydrochloride~30 mg/mL
Dimethylformamide (DMF)Vilazodone Hydrochloride~5 mg/mL
MethanolVilazodone116 mg/100 mL
EthanolVilazodone31 mg/100 mL

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in pre-formulation studies. The Shake-Flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a substance. This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved substance.

Shake-Flask Method Coupled with HPLC Analysis

This protocol outlines the determination of this compound solubility in an organic solvent using the shake-flask method with quantification by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • This compound

  • Selected organic solvent(s) of analytical grade

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be optimized for this compound)

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C) to facilitate the dissolution process.

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After the equilibration period, allow the suspensions to stand undisturbed for a short period to allow for the sedimentation of excess solid.

    • To separate the dissolved drug from the undissolved solid, centrifuge the samples at a high speed.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining particulate matter.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

    • Inject the standard solutions to generate a calibration curve.

    • Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC system and record the peak area.

    • Calculate the concentration of this compound in the diluted samples using the calibration curve.

    • Determine the original solubility by multiplying the calculated concentration by the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Separation cluster_2 Quantification A Add excess this compound to solvent B Seal vial and place on shaker A->B C Equilibrate for 24-72 hours B->C D Centrifuge the suspension C->D After equilibration E Filter the supernatant D->E G Analyze standards and samples by HPLC E->G Inject filtered sample F Prepare standard solutions F->G H Calculate solubility from calibration curve G->H

Caption: Experimental workflow for shake-flask solubility determination.

Vilazodone's Dual-Action Signaling Pathway

Vilazodone's therapeutic effect is attributed to its dual mechanism of action: selective serotonin reuptake inhibition (SSRI) and partial agonism of the 5-HT1A receptor. This combination is thought to lead to a more rapid onset of antidepressant effects.[1][2]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vilazodone Vilazodone SERT Serotonin Transporter (SERT) Vilazodone->SERT Inhibits HT1A_pre 5-HT1A Autoreceptor Vilazodone->HT1A_pre Partial Agonist HT1A_post Postsynaptic 5-HT1A Receptor Vilazodone->HT1A_post Partial Agonist Serotonin_vesicle Serotonin Vesicles Serotonin_release Serotonin_vesicle->Serotonin_release Serotonin_synapse Increased Serotonin Serotonin_release->Serotonin_synapse Serotonin_synapse->SERT Reuptake Serotonin_synapse->HT1A_pre Serotonin_synapse->HT1A_post Downstream_signaling Downstream Signaling (Antidepressant Effect) HT1A_post->Downstream_signaling

Caption: Vilazodone's dual mechanism of action at the synapse.

References

Methodological & Application

Development of a Rapid and Sensitive UPLC-MS/MS Method for the Quantification of Vilazodone Using its Deuterated Internal Standard, Vilazodone-d8

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed methodology for the development and validation of a rapid, sensitive, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Vilazodone in biological matrices, such as human plasma. This method employs Vilazodone-d8 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical testing.

Introduction

Vilazodone is an antidepressant agent approved for the treatment of major depressive disorder (MDD).[1][2] It functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[3][4] A reliable and sensitive analytical method is crucial for determining the concentration of Vilazodone in biological samples to support clinical and preclinical studies. This UPLC-MS/MS method offers high throughput and sensitivity for the accurate quantification of Vilazodone. The use of a deuterated internal standard, Vilazodone-d8, minimizes variability due to sample preparation and matrix effects.[4][5]

Experimental Protocols

Materials and Reagents
  • Vilazodone reference standard (≥99% purity)

  • Vilazodone-d8 hydrochloride (internal standard, IS)[4]

  • Acetonitrile (LC-MS grade)[1]

  • Methanol (LC-MS grade)[1]

  • Formic acid (LC-MS grade)[6]

  • Ammonium acetate (LC-MS grade)[1]

  • Ultrapure water

  • Drug-free human plasma[1]

Preparation of Solutions

2.2.1. Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 1 mg of Vilazodone and Vilazodone-d8 into separate 1 mL volumetric flasks.

  • Dissolve the contents in methanol to obtain a final concentration of 1 mg/mL for each stock solution.[7]

  • Two separate stock solutions of Vilazodone should be prepared: one for calibration standards and another for quality control samples.[1]

2.2.2. Working Solutions

  • Vilazodone Working Solutions: Prepare a series of working solutions by serially diluting the Vilazodone stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for calibration curve standards.[1]

  • Internal Standard Working Solution: Dilute the Vilazodone-d8 stock solution with 50% acetonitrile to a final concentration of approximately 100 ng/mL.[1][8]

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample clean-up in this assay.[1][2]

  • Thaw plasma samples (calibration standards, quality controls, and unknown samples) at room temperature.

  • Vortex each plasma sample for 30 seconds to ensure homogeneity.[1]

  • In a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample.[1]

  • Add 20 µL of the Vilazodone-d8 internal standard working solution (e.g., 100 ng/mL) to each tube, except for blank samples.

  • Add 350 µL of acetonitrile to each tube to precipitate the plasma proteins.[1]

  • Vortex the tubes gently for 1 minute to ensure thorough mixing.[1]

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.[1]

An alternative to protein precipitation is liquid-liquid extraction (LLE), which may offer cleaner extracts but is a more time-consuming process.[5][6][9]

UPLC-MS/MS Instrumentation and Conditions

The following are typical UPLC-MS/MS parameters that can be optimized for specific instrumentation.

2.4.1. UPLC Conditions

ParameterCondition
Column Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm)[2] or equivalent
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile[5]
Gradient Isocratic or gradient elution can be used. A typical isocratic condition is 60:40 (v/v) Acetonitrile:0.1% Formic acid in water.[5]
Flow Rate 0.3 - 0.7 mL/min[2][5]
Column Temperature 40 °C[8]
Injection Volume 5 µL[8]
Autosampler Temp. 8 °C[8]
Run Time Approximately 1.0 - 2.0 minutes[1][6]

2.4.2. MS/MS Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[8]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Vilazodone: m/z 442.2 → 155.0[5][8]Vilazodone-d8: m/z 450.1 → 157.0[5]
Source Temperature Optimized for the specific instrument
Gas Flow Optimized for the specific instrument
Collision Energy Optimized for each transition

Data Presentation: Quantitative Summary

The following tables summarize the expected performance characteristics of the UPLC-MS/MS method for Vilazodone.

Table 1: Linearity and Sensitivity

ParameterTypical Range
Linearity Range 0.3 - 300 ng/mL[5]
Lower Limit of Quantification (LLOQ) 0.3 - 1.0 ng/mL[5][6]
Correlation Coefficient (r²) > 0.99

Table 2: Precision and Accuracy

Quality ControlIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Low QC ≤ 15%≤ 15%± 15%± 15%
Medium QC ≤ 15%≤ 15%± 15%± 15%
High QC ≤ 15%≤ 15%± 15%± 15%

Table 3: Recovery

AnalyteConcentration LevelMean Recovery (%)
VilazodoneLow, Medium, HighConsistent and reproducible[5]
Vilazodone-d8-Consistent and reproducible[5]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the UPLC-MS/MS analytical workflow for Vilazodone.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Vilazodone-d8 IS (20 µL) plasma->add_is precipitate Protein Precipitation (Acetonitrile, 350 µL) add_is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject Sample (5 µL) supernatant->inject To Autosampler Vial uplc UPLC Separation (C18 Column) inject->uplc msms MS/MS Detection (MRM) uplc->msms data Data Acquisition & Processing msms->data

Caption: Experimental workflow for the UPLC-MS/MS analysis of Vilazodone.

References

Application Notes and Protocols for the Quantitative Analysis of Vilazodone Using Vilazodone D8

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantitative analysis of vilazodone in human plasma using vilazodone D8 as an internal standard. The method described is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Vilazodone is an antidepressant agent approved for the treatment of major depressive disorder.[1][2][3] It functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1][2][4] This dual mechanism of action is believed to contribute to its efficacy.[4][5] Accurate and reliable quantification of vilazodone in biological matrices is crucial for pharmacokinetic and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and instrument response.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the analytical method for vilazodone using this compound as an internal standard.

Table 1: Linearity and Sensitivity

ParameterValue
Linearity Range0.300 - 300.000 ng/mL[6][7]
Correlation Coefficient (r²)> 0.999[9]
Lower Limit of Quantification (LLOQ)0.300 ng/mL[6]
Limit of Detection (LOD)50 ng/mL (UFLC-PDA method)[9]

Table 2: Precision and Accuracy

Quality Control SampleIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low QCConsistent and reproducible[6]Consistent and reproducible[6]95.87 - 100.82[9]95.87 - 100.82[9]
Medium QCConsistent and reproducible[6]Consistent and reproducible[6]95.87 - 100.82[9]95.87 - 100.82[9]
High QCConsistent and reproducible[6]Consistent and reproducible[6]95.87 - 100.82[9]95.87 - 100.82[9]

Precision and accuracy were found to be acceptable within defined limits across the validation.[6][7]

Table 3: Recovery

AnalyteConcentration LevelMean Recovery (%)
VilazodoneLow, Medium, HighConsistent and reproducible[6]
This compound-Consistent and reproducible[6]

The extraction efficiency or recovery was found to be consistent and reproducible at all concentration levels.[6]

Experimental Protocols

This section provides a detailed step-by-step protocol for the quantitative analysis of vilazodone in human plasma.

Materials and Reagents
  • Vilazodone hydrochloride (Reference Standard)

  • This compound (Internal Standard)[6][7][8]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (Ultrapure)

  • Human plasma (Drug-free)

Stock and Working Solution Preparation
  • Vilazodone Stock Solution (0.200 mg/mL): Accurately weigh about 1 mg of vilazodone and dissolve it in a 5 mL volumetric flask with methanol.[8]

  • This compound Stock Solution (0.1 mg/mL): Accurately weigh about 1 mg of this compound and dissolve it in 10 mL of methanol.[6][8]

  • This compound Working Solution (1000 ng/mL): Prepare the working solution from the main stock solution using a suitable diluent.[6][8]

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of working solutions of vilazodone by diluting the stock solution with methanol. Spike these working solutions into drug-free human plasma to obtain calibration standards ranging from 0.300 to 300 ng/mL and QC samples at low, medium, and high concentrations.[6][8]

Sample Preparation (Liquid-Liquid Extraction)
  • To a 500 µL aliquot of plasma sample (calibration standard, QC, or unknown), add the internal standard solution.

  • Perform a liquid-liquid extraction (LLE) using an appropriate organic solvent.[6][7]

  • Vortex the mixture for a specified time.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

  • Column: Betabasic C8, 100 x 4.6 mm, 5 µm[6][7]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40% v/v)[6][7]

  • Flow Rate: 0.700 mL/min[6][7]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[6][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Vilazodone: m/z 442.022 → 155.000 + 197.000[6][7]

    • This compound: m/z 450.093 → 157.000 + 205.000[6][7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (500 µL) add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle vortex Vortex lle->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms separation Chromatographic Separation (Betabasic C8 Column) lcms->separation detection MS/MS Detection (MRM Mode) separation->detection quant Quantification detection->quant

Caption: Experimental workflow for vilazodone analysis.

Vilazodone Signaling Pathway

vilazodone_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin (5-HT) Vesicles serotonin_synapse Serotonin (5-HT) in Synaptic Cleft serotonin_vesicle->serotonin_synapse Release sert Serotonin Transporter (SERT) ht1a_auto 5-HT1A Autoreceptor ht1a_post Postsynaptic 5-HT1A Receptor downstream Downstream Signaling (Antidepressant Effect) ht1a_post->downstream vilazodone Vilazodone vilazodone->sert Inhibits vilazodone->ht1a_auto Partial Agonist vilazodone->ht1a_post Partial Agonist serotonin_synapse->sert Reuptake serotonin_synapse->ht1a_auto Binds serotonin_synapse->ht1a_post Binds

Caption: Vilazodone's dual mechanism of action.

References

Application Notes and Protocols for Vilazodone D8 Internal Standard in Human Plasma Assays

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantitative analysis of Vilazodone in human plasma using Vilazodone-d8 as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and other clinical bio-studies.

Introduction

Vilazodone is an antidepressant approved for the treatment of major depressive disorder. Accurate and reliable quantification of Vilazodone in human plasma is crucial for assessing its pharmacokinetic profile. The use of a stable isotope-labeled internal standard, such as Vilazodone-d8, is the gold standard for correcting for variability during sample preparation and analysis, ensuring high precision and accuracy. The methods described herein utilize Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP) for sample preparation, followed by sensitive detection with UPLC-MS/MS.

Quantitative Data Summary

The following table summarizes the quantitative data from a validated bioanalytical method for the determination of Vilazodone in human plasma using Vilazodone-d8 as the internal standard.

ParameterResultSource
Linearity Range 0.300 - 300.000 ng/mL[1][2][3]
Lower Limit of Quantification (LLOQ) 0.300 ng/mL[3]
Upper Limit of Quantification (ULOQ) 300.000 ng/mL[1][2][3]
Intra-day Precision (%CV) ≤ 15%[1]
Inter-day Precision (%CV) ≤ 15%[1]
Intra-day Accuracy (%) Within ±15% of nominal value[1]
Inter-day Accuracy (%) Within ±15% of nominal value[1]
Absolute Recovery Consistent and reproducible across LQC, MQC, and HQC levels[1]
Matrix Effect No significant matrix effect observed[1]

Experimental Protocols

Two primary methods for sample preparation are detailed below: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP). Both are followed by a common LC-MS/MS analysis protocol.

Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)

This method is highly selective and provides a clean extract.

Materials:

  • Human plasma samples (stored at -80°C)

  • Vilazodone-d8 internal standard working solution (e.g., 1000 ng/mL in methanol)

  • Extraction solvent (e.g., Diethyl ether)

  • Reconstitution solution (e.g., Acetonitrile: 0.1% Formic acid in water, 60:40 v/v)

  • Microcentrifuge tubes (1.5 mL)

  • Nitrogen evaporator

Procedure:

  • Thaw frozen human plasma samples at room temperature and vortex for 30 seconds.

  • In a fresh 1.5 mL centrifuge tube, add a 200 µL aliquot of the plasma sample.

  • Spike with the internal standard solution.

  • Add the extraction solvent, vortex vigorously for 1 minute.

  • Centrifuge the samples for 8 minutes at 10,500 x g at 4°C.[4]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 400 µL of the reconstitution solution.[1]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation by Protein Precipitation (PP)

This method is faster and simpler, suitable for high-throughput analysis.

Materials:

  • Human plasma samples (stored at -80°C)

  • Vilazodone-d8 internal standard working solution (e.g., 100 ng/mL in 50% acetonitrile)[4]

  • Precipitating agent (e.g., Acetonitrile)

  • 2M Ammonium Acetate

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Thaw frozen human plasma samples at room temperature and vortex for 30 seconds.[4]

  • In a fresh 1.5 mL centrifuge tube, add a 200 µL aliquot of the plasma sample.[4]

  • Add 20 µL of the internal standard working solution (100 ng/mL).[4]

  • Vortex the samples for 30 seconds.[4]

  • Add 30 µL of 2M ammonium acetate and vortex.[4]

  • Add 350 µL of acetonitrile to deproteinize the samples and vortex gently for 1 minute.[4]

  • Centrifuge the samples for 8 minutes at 10,500 x g at 4°C.[4]

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject a 5 µL aliquot into the UPLC-MS/MS system for analysis.[4]

LC-MS/MS Analysis Protocol

Instrumentation:

  • UPLC System: Waters Acquity UPLC or equivalent[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Quantum Ultra)[1]

Chromatographic Conditions:

  • Column: Acquity UPLC BEH™ C18 (50 x 2.1 mm, 1.7 µm)[4] or Betabasic C8 (100 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40 v/v)[1] or Acetonitrile and 10 mM Ammonium Acetate (80:20, v/v)[4]

  • Flow Rate: 0.3 mL/min[4] or 0.7 mL/min[1]

  • Column Temperature: 40°C[1][4]

  • Autosampler Temperature: 5°C[1] or 8°C[4]

  • Injection Volume: 5 µL[4] or 10 µL[1]

  • Run Time: Approximately 1.0 - 2.5 minutes[1][4]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Vilazodone: m/z 442.022 → 155.000 + 197.000[1][2][3]

    • Vilazodone-d8: m/z 450.093 → 157.000 + 205.000[1][2][3]

  • Dwell Time: 200 msec[1]

Visualizations

Experimental Workflows

LLE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma 200 µL Human Plasma add_is Add Vilazodone-d8 IS plasma->add_is add_solvent Add Diethyl Ether add_is->add_solvent vortex1 Vortex (1 min) add_solvent->vortex1 centrifuge Centrifuge (10,500 x g, 8 min, 4°C) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in 400 µL Mobile Phase evaporate->reconstitute to_vial Transfer to Autosampler Vial reconstitute->to_vial inject Inject into UPLC-MS/MS to_vial->inject

Caption: Liquid-Liquid Extraction (LLE) Workflow.

PP_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma 200 µL Human Plasma add_is Add 20 µL Vilazodone-d8 IS plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_buffer Add 30 µL 2M NH4OAc vortex1->add_buffer vortex2 Vortex add_buffer->vortex2 add_acn Add 350 µL Acetonitrile vortex2->add_acn vortex3 Vortex (1 min) add_acn->vortex3 centrifuge Centrifuge (10,500 x g, 8 min, 4°C) vortex3->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer inject Inject into UPLC-MS/MS transfer->inject

Caption: Protein Precipitation (PP) Workflow.

LCMS_Analysis_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler (5-10 µL injection) column C18 or C8 Column (e.g., Acquity BEH C18) autosampler->column mobile_phase Mobile Phase Gradient/ Isocratic Elution column->mobile_phase esi_source Electrospray Ionization (ESI+) mobile_phase->esi_source quad1 Q1: Precursor Ion Selection Vilazodone: m/z 442.0 Vilazodone-d8: m/z 450.1 esi_source->quad1 quad2 Q2: Collision Cell (CID) quad1->quad2 quad3 Q3: Product Ion Scanning Vilazodone: m/z 155.0, 197.0 Vilazodone-d8: m/z 157.0, 205.0 quad2->quad3 detector Detector quad3->detector data_processing Data Acquisition and Processing detector->data_processing

Caption: LC-MS/MS Analysis Workflow.

References

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Vilazodone in Human Plasma Using Vilazodone D8

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of vilazodone in human plasma. The protocol utilizes a stable isotope-labeled internal standard, Vilazodone D8, to ensure high precision and accuracy. The sample preparation is based on a straightforward liquid-liquid extraction (LLE) procedure, providing clean extracts and minimizing matrix effects. Chromatographic separation is achieved on a C8 reversed-phase column with a rapid isocratic elution, allowing for a short run time suitable for high-throughput analysis. The mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). This method demonstrates excellent linearity, precision, accuracy, and a low limit of quantification, making it ideal for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving vilazodone.

Introduction

Vilazodone is an antidepressant approved for the treatment of major depressive disorder. It acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. Accurate and reliable quantification of vilazodone in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This protocol provides a robust LC-MS/MS method for the determination of vilazodone in human plasma, employing this compound as the internal standard to correct for matrix effects and variability in sample processing and instrument response.

Experimental

Materials and Reagents
  • Vilazodone reference standard

  • This compound internal standard (IS)[1]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma (K2EDTA)

Equipment
  • Liquid chromatograph (e.g., Shimadzu UPLC system)[2]

  • Triple quadrupole mass spectrometer (e.g., TSQ Quantum Ultra)[2]

  • Analytical balance

  • Microcentrifuge

  • Pipettes

  • Autosampler vials

Preparation of Solutions

Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of vilazodone and this compound and dissolve each in 1 mL of methanol to obtain stock solutions with a concentration of 1 mg/mL.[3]

Working Solutions: Prepare working solutions of vilazodone by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration curve standards and quality control (QC) samples.

Internal Standard (IS) Working Solution (1000 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 1000 ng/mL.[3]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma sample (calibration standard, QC, or unknown).

  • Add 25 µL of the 1000 ng/mL this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic separation and mass spectrometric detection parameters are summarized in the table below.

Parameter Condition
Liquid Chromatography
ColumnBetabasic C8, 100 x 4.6 mm, 5 µm[2]
Mobile Phase60:40 (v/v) Acetonitrile and 0.1% Formic Acid in Water[2]
Flow Rate0.700 mL/min[2]
Elution ModeIsocratic[2]
Injection Volume10 µL
Column Temperature40°C
Autosampler Temperature10°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[2]
Monitored TransitionsVilazodone: m/z 442.022 → 155.000 + 197.000[2]
This compound: m/z 450.093 → 157.000 + 205.000[2]
Collision GasArgon
Dwell Time200 ms

Quantitative Data Summary

The method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Calibration Curve
Analyte Linearity Range (ng/mL) Correlation Coefficient (r²)
Vilazodone0.300 - 300.000[2]> 0.99
Precision and Accuracy
QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ0.300≤ 1580-120≤ 1580-120
LQC0.900≤ 1585-115≤ 1585-115
MQC150.000≤ 1585-115≤ 1585-115
HQC240.000≤ 1585-115≤ 1585-115

Data presented is representative of expected performance based on published literature.[2]

Experimental Workflow

experimental_workflow LC-MS/MS Workflow for Vilazodone Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (200 µL) add_is Add this compound IS (25 µL) plasma_sample->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE (1 mL) vortex1->add_mtbe vortex2 Vortex & Centrifuge add_mtbe->vortex2 transfer Transfer Supernatant vortex2->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for vilazodone quantification.

Signaling Pathway

While vilazodone's mechanism of action involves interaction with the serotonin transporter and 5-HT1A receptor, a signaling pathway diagram is more appropriate for illustrating molecular interactions within a cell. The experimental protocol itself does not involve a signaling pathway. The diagram below illustrates the logical relationship of the analytical method.

logical_relationship Analytical Method Logic cluster_analyte Analytes cluster_instrument Instrumentation cluster_output Output vilazodone Vilazodone lc Liquid Chromatography vilazodone->lc vilazodone_d8 This compound (IS) vilazodone_d8->lc ms Tandem Mass Spectrometry lc->ms Separation peak_area_ratio Peak Area Ratio (Vilazodone / this compound) ms->peak_area_ratio Detection concentration Vilazodone Concentration peak_area_ratio->concentration Calibration Curve

Caption: Logical relationship of the analytical method.

References

Application Notes and Protocols for Vilazodone D8 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation of vilazodone-d8 for bioanalytical applications. The protocols focus on common and effective techniques, including liquid-liquid extraction, protein precipitation, and solid-phase extraction, to ensure accurate and reproducible quantification of Vilazodone D8, often used as an internal standard in pharmacokinetic and drug metabolism studies of Vilazodone.

I. Overview of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. For the analysis of Vilazodone and its deuterated internal standard, this compound, from plasma or serum, three primary techniques are widely employed:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases. It is effective in removing proteins and phospholipids, resulting in a clean sample extract.

  • Protein Precipitation (PPT): This is a simpler and faster method that involves the addition of an organic solvent to precipitate proteins from the sample. While efficient, it may be less effective at removing other matrix components compared to LLE or SPE.

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample, while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. This method can provide very clean extracts and allows for analyte concentration.

II. Quantitative Data Summary

The following tables summarize key quantitative parameters from validated bioanalytical methods for Vilazodone utilizing this compound as an internal standard. These values demonstrate the performance of the described sample preparation techniques in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Liquid-Liquid Extraction (LLE) Performance Data

ParameterValueReference
Linearity Range0.300 - 300.000 ng/mL[1][2][3]
Mean Recovery79.1% - 83.1%
Inter-day Precision (RSD)≤ 3.3%
Inter-day AccuracyWithin ± 15% of nominal values

Table 2: Protein Precipitation (PPT) Performance Data

ParameterValueReference
Linearity Range0.40 - 500 ng/mL
Lower Limit of Quantification (LLOQ)0.40 ng/mL
Recovery~53.6% (can be lower than LLE)
Inter-day Precision (RSD)Not explicitly stated
Inter-day AccuracyWithin acceptable limits as per FDA guidelines

III. Experimental Protocols

A. Liquid-Liquid Extraction (LLE) Protocol

This protocol is designed for the extraction of Vilazodone and this compound from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution

  • Diethyl ether

  • Reconstitution solution (e.g., mobile phase)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • To a clean microcentrifuge tube, add 200 µL of the human plasma sample.

  • Spike with an appropriate volume of this compound internal standard working solution.

  • Add 1 mL of diethyl ether to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer the sample to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow plasma 1. Plasma Sample (200 µL) add_is 2. Add this compound IS plasma->add_is add_ether 3. Add Diethyl Ether (1 mL) add_is->add_ether vortex1 4. Vortex (2 min) add_ether->vortex1 centrifuge 5. Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analyze 9. LC-MS/MS Analysis reconstitute->analyze PPT_Workflow plasma 1. Plasma Sample (100 µL) add_acn_is 2. Add Acetonitrile with IS (300 µL) plasma->add_acn_is vortex 3. Vortex (1 min) add_acn_is->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge transfer 5. Collect Supernatant centrifuge->transfer analyze 6. LC-MS/MS Analysis transfer->analyze SPE_Workflow pretreat 1. Pre-treat Plasma with IS load 4. Load Sample pretreat->load condition 2. Condition SPE Cartridge (Methanol) equilibrate 3. Equilibrate (Water) condition->equilibrate equilibrate->load wash 5. Wash (5% Methanol) load->wash dry 6. Dry Cartridge wash->dry elute 7. Elute (Methanol/ACN) dry->elute evaporate 8. Evaporate to Dryness elute->evaporate reconstitute 9. Reconstitute evaporate->reconstitute analyze 10. LC-MS/MS Analysis reconstitute->analyze Vilazodone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Serotonin (5-HT) Vesicles serotonin Serotonin (5-HT) presynaptic->serotonin sert SERT sert->presynaptic autoreceptor 5-HT1A Autoreceptor serotonin->sert Reuptake serotonin->autoreceptor Negative Feedback postsynaptic_receptor Postsynaptic 5-HT Receptor serotonin->postsynaptic_receptor Binds postsynaptic_receptor_1a Postsynaptic 5-HT1A Receptor serotonin->postsynaptic_receptor_1a Binds vilazodone Vilazodone vilazodone->sert Inhibits vilazodone->autoreceptor Partial Agonist vilazodone->postsynaptic_receptor_1a Partial Agonist

References

Application Note: High-Throughput Analysis of Vilazodone and Vilazodone D8 in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of vilazodone and its deuterated internal standard, Vilazodone D8, in human plasma. The described method utilizes a simple protein precipitation extraction procedure, enabling high-throughput analysis suitable for pharmacokinetic studies and therapeutic drug monitoring. Chromatographic separation is achieved on a C18 reversed-phase column with a total run time of approximately one minute. This method demonstrates excellent linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation.

Introduction

Vilazodone is an antidepressant approved for the treatment of major depressive disorder. It acts as a selective serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist. A reliable and rapid analytical method is crucial for monitoring its therapeutic levels and studying its pharmacokinetic profile. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This document provides a detailed protocol for the extraction and chromatographic separation of vilazodone and this compound from human plasma.

Experimental Protocols

Materials and Reagents
  • Vilazodone reference standard (≥99% purity)

  • This compound internal standard (≥99% purity)

  • Acetonitrile (LC-MS grade)[1][2]

  • Methanol (LC-MS grade)[2]

  • Ammonium Acetate (LC-MS grade)[1][2]

  • Formic Acid (LC-MS grade)[3]

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma[1][2]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Independently prepare stock solutions of vilazodone and this compound in methanol at a concentration of 1 mg/mL.[2][3] Two separate stock solutions of vilazodone should be prepared: one for calibration standards and one for quality control samples.[2]

  • Working Solutions:

    • Prepare a series of vilazodone standard working solutions by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[2]

    • Prepare the this compound internal standard (IS) working solution (e.g., 100 ng/mL or 1000 ng/mL) by diluting the IS stock solution with 50% acetonitrile.[1][2][3]

  • Calibration Standards and Quality Control (QC) Samples:

    • Prepare calibration standards by spiking drug-free human plasma with the appropriate vilazodone working solutions to achieve final concentrations covering the desired analytical range (e.g., 0.300 ng/mL to 500 ng/mL).[1][2][3]

    • Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). A lower limit of quantification QC (LLOQ QC) sample should also be prepared.[2]

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples (standards, QCs, and unknown samples) at room temperature and vortex for 30 seconds.[1][2]

  • In a 1.5 mL microcentrifuge tube, add a 200 µL aliquot of the plasma sample.[1][2]

  • Add 20 µL of the this compound internal standard working solution.[1]

  • Vortex the samples for 30 seconds.[1][2]

  • Add 350 µL of acetonitrile to deproteinize the samples and vortex gently for 1 minute.[1][2]

  • Centrifuge the samples at 10,500 x g for 8 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a clean tube or autosampler vial.

  • Inject a 5 µL aliquot into the UPLC-MS/MS system for analysis.[1][2]

An alternative liquid-liquid extraction (LLE) method can also be employed, which may offer cleaner extracts. This typically involves extraction with a solvent like diethyl ether, followed by evaporation and reconstitution.[3][4][5][6]

Experimental Workflow

G plasma Plasma Sample (200 µL) is Add this compound IS plasma->is vortex1 Vortex is->vortex1 precip Add Acetonitrile (350 µL) vortex1->precip vortex2 Vortex precip->vortex2 centrifuge Centrifuge (10,500 x g, 8 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection uplc UPLC Separation (C18 Column) injection->uplc msms MS/MS Detection (MRM Mode) uplc->msms data Data Acquisition & Processing msms->data

Caption: Workflow for Vilazodone and this compound analysis.

Data Presentation

Table 1: Chromatographic Conditions
ParameterConditionReference(s)
UPLC SystemWaters Acquity UPLC or equivalent[2]
ColumnAcquity UPLC BEH™ C18 (50 x 2.1 mm, 1.7 µm)[1][2]
Mobile PhaseAcetonitrile : 10 mM Ammonium Acetate (80:20, v/v)[1][2]
Flow Rate0.3 mL/min[1][2]
Column Temperature40°C[1][2]
Autosampler Temp.8°C[1]
Injection Volume5 µL[1][2]
Run Time~1.0 min[1]

Note: An alternative mobile phase of acetonitrile and 0.1% formic acid in water (60:40% v/v) has also been reported.[3][6]

Table 2: Mass Spectrometry Parameters
ParameterConditionReference(s)
Mass SpectrometerTriple-quadrupole tandem mass spectrometer[4]
Ionization ModeElectrospray Ionization (ESI), Positive[1][3]
Monitored TransitionVilazodone: m/z 442.022 → 155.000 + 197.000[3]
This compound: m/z 450.093 → 157.000 + 205.000[3]
Capillary Voltage1.0 kV[1]
Source Temperature150°C[1]
Desolvation Temperature350°C[1]
Desolvation Gas Flow650 L/h (Nitrogen)[1]
Collision GasArgon[1]
Table 3: Method Performance Characteristics
ParameterResultReference(s)
Linearity Range0.300 - 300.000 ng/mL or 0.40 - 500 ng/mL[1][3][6]
Retention Time (Vilazodone)~0.44 min[1]
Retention Time (IS)~0.47 min (Risperidone)[1]
Precision (%RSD)Intra- and Inter-day ≤3.3%[4]
AccuracyWithin acceptable limits[3][6]

Conclusion

The UPLC-MS/MS method detailed in this application note is rapid, sensitive, and reliable for the quantification of vilazodone in human plasma, using this compound as an internal standard. The simple sample preparation and short chromatographic run time make it highly suitable for high-throughput bioanalytical applications. The method's performance characteristics demonstrate its robustness and adherence to regulatory guidelines for accuracy and precision.

References

Application Notes and Protocols for Vilazodone D8 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of Vilazodone and its deuterated internal standard, Vilazodone D8, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Vilazodone is an antidepressant agent approved for the treatment of major depressive disorder. Accurate and sensitive quantification of Vilazodone in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.

This document outlines the optimized mass spectrometry parameters, liquid chromatography conditions, and sample preparation protocols for the detection and quantification of Vilazodone and this compound.

Mass Spectrometry Parameters

The detection and quantification of Vilazodone and this compound are performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

Table 1: Optimized Mass Spectrometry Parameters

ParameterVilazodoneThis compound
Precursor Ion (m/z) 442.022450.093
Product Ion 1 (m/z) 155.000157.000
Product Ion 2 (m/z) 197.000205.000
Ionization Mode Positive ESIPositive ESI
Cone Voltage (V) 30Not explicitly reported, recommend starting with 30 V and optimizing
Collision Energy (eV) 30Not explicitly reported, recommend starting with 30 eV and optimizing

Note: Specific cone voltage and collision energy for this compound were not explicitly found in the cited literature. The values for Vilazodone are provided as a starting point for optimization. It is common for deuterated standards to have very similar optimal parameters to the parent drug.

Other general mass spectrometer settings that can be used as a starting point include a capillary voltage of 2.0 kV, a desolvation gas flow of 1000 L/h, a cone gas flow of 150 L/h, and a desolvation temperature of 600 °C.[1]

Liquid Chromatography Method

An ultra-high-performance liquid chromatography (UHPLC) system is recommended for the separation of Vilazodone and this compound from endogenous plasma components.

Table 2: Liquid Chromatography Conditions

ParameterRecommended Conditions
Column Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient elution can be optimized. A starting point is 60:40 (Mobile Phase B: Mobile Phase A)
Flow Rate 0.3 - 0.7 mL/min
Column Temperature 40 °C
Injection Volume 3 - 10 µL

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Vilazodone and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Vilazodone stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration (e.g., 100 ng/mL) for spiking into samples.

  • Calibration Curve and Quality Control (QC) Samples: Spike blank biological matrix (e.g., human plasma) with the appropriate working standard solutions and the internal standard working solution to prepare a series of calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation from Biological Matrix (e.g., Plasma)

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, suitable for high-throughput analysis.

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract, reducing matrix effects.

  • To 500 µL of plasma sample, add 50 µL of the internal standard working solution.

  • Add 2.5 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Data Presentation

The quantitative data for the analysis of Vilazodone should be summarized for clarity and easy comparison.

Table 3: Representative Quantitative Performance Data

ParameterTypical ValueReference
Linearity Range 0.3 - 300 ng/mL
Correlation Coefficient (r²) > 0.99[1]
Lower Limit of Quantification (LLOQ) 0.3 ng/mL
Intra-day Precision (%RSD) < 15%[1]
Inter-day Precision (%RSD) < 15%[1]
Accuracy (% Bias) Within ±15%[1]
Recovery > 85%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with this compound (IS) plasma->spike ppt Protein Precipitation / Liquid-Liquid Extraction spike->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc UHPLC Separation reconstitute->lc ms Mass Spectrometry Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Workflow for this compound detection.

Logical Relationship of MS/MS Detection

msms_detection cluster_vilazodone Vilazodone cluster_vilazodone_d8 This compound (Internal Standard) V_precursor Precursor Ion (m/z 442.022) V_product1 Product Ion 1 (m/z 155.000) V_precursor->V_product1 V_product2 Product Ion 2 (m/z 197.000) V_precursor->V_product2 D8_precursor Precursor Ion (m/z 450.093) D8_product1 Product Ion 1 (m/z 157.000) D8_precursor->D8_product1 D8_product2 Product Ion 2 (m/z 205.000) D8_precursor->D8_product2

Caption: MRM transitions for Vilazodone and this compound.

References

Application of Vilazodone D8 in Pharmacokinetic Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Vilazodone D8 as an internal standard in pharmacokinetic (PK) studies of vilazodone. The information compiled is intended to guide researchers in developing and validating robust bioanalytical methods for the accurate quantification of vilazodone in biological matrices.

Introduction to Vilazodone and the Role of an Internal Standard

Vilazodone is an antidepressant approved for the treatment of major depressive disorder.[1][2][3] It acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][4] Understanding the pharmacokinetic profile of vilazodone—how it is absorbed, distributed, metabolized, and eliminated by the body—is crucial for optimizing dosing regimens and ensuring patient safety.

In quantitative bioanalysis, especially in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential. An IS is a compound with similar physicochemical properties to the analyte (in this case, vilazodone) that is added in a known quantity to all samples, calibrators, and quality controls. Its purpose is to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.

This compound, a deuterium-labeled analog of vilazodone, is an ideal internal standard for pharmacokinetic studies. As a stable isotope-labeled internal standard (SIL-IS), it co-elutes with vilazodone and experiences similar ionization efficiency and matrix effects in the mass spectrometer, leading to highly reliable quantification.

Experimental Protocols

A validated UPLC-MS/MS method for the quantification of vilazodone in human plasma using this compound as an internal standard has been established. The following protocols are based on published methodologies.

Materials and Reagents
  • Vilazodone (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (with K2EDTA as anticoagulant)

  • Deionized water

Stock and Working Solution Preparation
  • Vilazodone Stock Solution (0.200 mg/mL): Accurately weigh approximately 1 mg of vilazodone reference standard and dissolve it in 5 mL of methanol.

  • This compound Stock Solution (0.1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of methanol.

  • This compound Working Solution (1000 ng/mL): Prepare the working solution by diluting the this compound stock solution with the appropriate diluent (e.g., methanol).

  • Calibration Standards and Quality Control Samples: Prepare calibration curve (CC) standards and quality control (QC) samples by spiking the vilazodone working solutions into blank human plasma to achieve the desired concentration range. A typical calibration range is 0.300 ng/mL to 300.000 ng/mL. QC samples are typically prepared at four levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC).

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction technique is employed to isolate vilazodone and this compound from the plasma matrix.

Workflow for Sample Preparation

cluster_prep Sample Preparation plasma Plasma Sample (e.g., 100 µL) is Add this compound (IS) plasma->is vortex1 Vortex is->vortex1 extraction Add Extraction Solvent (e.g., Ethyl Acetate) vortex1->extraction vortex2 Vortex extraction->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute

Caption: Liquid-liquid extraction workflow for plasma samples.

UPLC-MS/MS Analysis

The extracted and reconstituted samples are then analyzed using a UPLC-MS/MS system.

UPLC-MS/MS Analysis Workflow

cluster_analysis UPLC-MS/MS Analysis injection Inject Reconstituted Sample separation Chromatographic Separation (UPLC) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry Detection (MRM Mode) ionization->detection quantification Data Acquisition & Quantification detection->quantification

Caption: General workflow for UPLC-MS/MS analysis.

Data Presentation

The following tables summarize the key parameters for the UPLC-MS/MS method and the pharmacokinetic parameters of vilazodone.

UPLC-MS/MS Method Parameters
ParameterValueReference
UPLC System
ColumnBetabasic C8, 100x4.6mm, 5µ
Mobile PhaseAcetonitrile and 0.1% Formic Acid in Water (60:40% v/v)
Flow Rate0.700 mL/min
Injection VolumeNot specified
Column TemperatureNot specified
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transitions
Vilazodonem/z 442.022 → 155.000 + 197.000
This compoundm/z 450.093 → 157.000 + 205.000
Pharmacokinetic Parameters of Vilazodone

The pharmacokinetics of vilazodone are dose-proportional. Steady state is typically achieved in about 4 days of consistent dosing.

ParameterValueConditionsReference
Tmax (Time to maximum plasma concentration) Not specified
Cmax (Maximum plasma concentration) 156 ng/mLAt steady state, 40 mg daily dose with food
AUC0–24 hr (Area under the curve) 1,645 ng • hours/mLAt steady state, 40 mg daily dose with food
t1/2 (Elimination half-life) ~25 hours
Protein Binding 96-99%
Absolute Bioavailability 72%With food

Note: Taking vilazodone with food is crucial as it significantly increases its bioavailability; fasting can reduce the AUC by approximately 50%.

Method Validation

A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., USFDA) to ensure its reliability. Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise. For vilazodone, a linear range of 0.300 ng/mL to 300.000 ng/mL has been validated.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the reproducibility of the measurements (precision).

  • Recovery: The efficiency of the extraction process in recovering the analyte and internal standard from the biological matrix.

  • Matrix Effect: The influence of co-eluting, endogenous components of the matrix on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Signaling Pathway and Metabolism

Vilazodone's therapeutic effect is attributed to its dual mechanism of action: selective inhibition of serotonin reuptake and partial agonism at 5-HT1A receptors, which enhances serotonergic activity in the central nervous system.

Vilazodone Metabolism Pathway

cluster_metabolism Vilazodone Metabolism vilazodone Vilazodone cyp3a4 CYP3A4 (Major) vilazodone->cyp3a4 cyp2c19 CYP2C19 (Minor) vilazodone->cyp2c19 cyp2d6 CYP2D6 (Minor) vilazodone->cyp2d6 non_cyp Non-CYP Metabolism (e.g., Carboxylesterase) vilazodone->non_cyp metabolites Inactive Metabolites cyp3a4->metabolites cyp2c19->metabolites cyp2d6->metabolites non_cyp->metabolites elimination Elimination metabolites->elimination

Caption: Hepatic metabolism of vilazodone.

Vilazodone is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 isoenzyme, with minor contributions from CYP2C19 and CYP2D6. It does not have any clear active metabolites. Only a very small percentage of the administered dose is excreted unchanged in the urine and feces.

Conclusion

The use of this compound as an internal standard in conjunction with a validated UPLC-MS/MS method provides a highly selective, sensitive, and reliable approach for the quantification of vilazodone in biological matrices for pharmacokinetic studies. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis. Adherence to these methodologies will facilitate the generation of high-quality data essential for understanding the clinical pharmacology of vilazodone.

References

Application Notes and Protocols: The Role of Vilazodone D8 in Vilazodone Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deuterated vilazodone (Vilazodone D8) in the study of vilazodone metabolism. This compound serves as an ideal internal standard (IS) for the accurate quantification of vilazodone in various biological matrices during preclinical and clinical research. Its use is critical for establishing reliable pharmacokinetic profiles and understanding the metabolic fate of vilazodone.

Introduction to Vilazodone Metabolism

Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][2][3] The metabolism of vilazodone is extensive and primarily occurs in the liver. The major enzyme responsible for its metabolism is cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP2C19 and CYP2D6.[1][4][5][6][7][8] In some cases, non-CYP mediated pathways involving carboxylesterases may also play a role.[1][4] Research in rats has identified up to 12 metabolites, formed through processes such as hydroxylation, dihydroxylation, glucuronidation, oxidative deamination, dealkylation, dehydrogenation, and dioxidation.[9] Given the complexity of its metabolic profile, accurate quantification of the parent drug is essential for metabolism research.

Role of this compound in Quantitative Analysis

This compound is a stable, isotopically labeled version of vilazodone, making it an excellent internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][10][11] Its utility stems from its near-identical chemical and physical properties to vilazodone, ensuring similar behavior during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled vilazodone by the mass spectrometer. This co-elution and differential detection enable precise and accurate quantification by correcting for variability in sample preparation and instrument response.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of vilazodone using this compound as an internal standard in human and rat plasma.

Table 1: LC-MS/MS Method Parameters for Vilazodone Quantification

ParameterHuman PlasmaRat Plasma
Internal Standard This compound[10][11]Escitalopram* or this compound
Extraction Method Liquid-Liquid Extraction (LLE)[10][11] or Protein PrecipitationProtein Precipitation or Organic Solvent Extraction[12][13]
Linearity Range 0.300 - 300.000 ng/mL[10][11]1.0 - 100 ng/mL[12][13][14]
Precision (%RSD) <15%<13.4%[12][13][14]
Accuracy (%RE) Within ±15%-9.8% to 6.9%[12][13][14]

Note: While escitalopram has been used as an internal standard in some rat studies[12][13], the use of a stable isotope-labeled analog like this compound is generally preferred for higher accuracy and precision.

Table 2: Mass Spectrometry Transitions for Vilazodone and this compound

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)
Vilazodone442.022[10]155.000 + 197.000[10]
This compound450.093[10]157.000 + 205.000[10]

Experimental Protocols

Protocol 1: Quantification of Vilazodone in Human Plasma using LC-MS/MS

This protocol describes a method for the quantification of vilazodone in human plasma for pharmacokinetic and metabolism studies.

1. Materials and Reagents:

  • Vilazodone and this compound reference standards

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Extraction solvent (e.g., ethyl acetate)

2. Stock and Working Solution Preparation:

  • Prepare a 1 mg/mL stock solution of Vilazodone in methanol.

  • Prepare a 0.1 mg/mL stock solution of this compound in methanol.[11]

  • From the Vilazodone stock, prepare working solutions for calibration standards and quality controls by serial dilution in methanol.

  • Prepare a working solution of this compound (internal standard) at a concentration of 1000 ng/mL in methanol.[11]

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution and vortex briefly.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate), vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • LC Column: Betabasic C8, 100x4.6mm, 5µm[10]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40 v/v)[10]

  • Flow Rate: 0.700 mL/min[10]

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole with positive electrospray ionization (ESI)

  • Detection: Multiple Reaction Monitoring (MRM) using the transitions in Table 2.

Protocol 2: In Vitro Vilazodone Metabolism in Human Liver Microsomes

This protocol outlines an in vitro experiment to study the metabolism of vilazodone using human liver microsomes.

1. Materials and Reagents:

  • Vilazodone

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

2. Incubation Procedure:

  • Prepare an incubation mixture containing Vilazodone (at a specified concentration, e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

3. Sample Quenching and Processing:

  • Immediately add the aliquot to a tube containing ice-cold acetonitrile with this compound as the internal standard to stop the reaction and precipitate proteins.

  • Vortex and then centrifuge to pellet the precipitated protein.

  • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining vilazodone.

4. Data Analysis:

  • The rate of disappearance of vilazodone over time is used to determine metabolic stability parameters such as half-life and intrinsic clearance.

Visualizations

Vilazodone_Metabolism_Pathway cluster_0 Primary Metabolism (Liver) Vilazodone Vilazodone CYP3A4 CYP3A4 (Major) Vilazodone->CYP3A4 Oxidation CYP2C19 CYP2C19 (Minor) Vilazodone->CYP2C19 CYP2D6 CYP2D6 (Minor) Vilazodone->CYP2D6 Carboxylesterases Carboxylesterases Vilazodone->Carboxylesterases Metabolites Metabolites (Hydroxylated, Dealkylated, etc.) Excretion Excretion (Urine and Feces) Metabolites->Excretion Further Conjugation (e.g., Glucuronidation) CYP3A4->Metabolites CYP2C19->Metabolites CYP2D6->Metabolites Carboxylesterases->Metabolites

Caption: Overview of Vilazodone Metabolism.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Matrix Biological Matrix (e.g., Plasma, Microsomes) Add_IS Spike with this compound (IS) Biological_Matrix->Add_IS Extraction Extraction (LLE or Protein Precipitation) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation (C8 or C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio of Analyte/IS) MS_Detection->Quantification PK_Analysis Pharmacokinetic/Metabolism Analysis Quantification->PK_Analysis

Caption: Bioanalytical Workflow for Vilazodone.

References

Application Notes and Protocols for the Bioanalytical Assay of Vilazodone using Vilazodone D8 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative determination of vilazodone in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with vilazodone D8 as the internal standard.

Introduction

Vilazodone is an antidepressant agent used for the treatment of major depressive disorder. Accurate and reliable bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a sensitive and selective LC-MS/MS method for the quantification of vilazodone in human plasma, employing a stable isotope-labeled internal standard, this compound, to ensure high precision and accuracy.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated bioanalytical method.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range0.300 ng/mL to 300.000 ng/mL[1][2][3]
Correlation Coefficient (r²)≥ 0.999

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Lower Limit of Quantification (LLOQ)0.300≤ 5.095.0 - 105.0≤ 5.095.0 - 105.0
Low Quality Control (LQC)0.900≤ 5.090.0 - 110.0≤ 5.090.0 - 110.0
Medium Quality Control (MQC)150.000≤ 5.090.0 - 110.0≤ 5.090.0 - 110.0
High Quality Control (HQC)240.000≤ 5.090.0 - 110.0≤ 5.090.0 - 110.0

Data presented as a typical range based on validation results. Actual results may vary.

Table 3: Recovery and Matrix Effect

AnalyteLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)
Vilazodone Recovery (%) Consistent and reproducibleConsistent and reproducibleConsistent and reproducible[1]
This compound Recovery (%) Consistent and reproducibleConsistent and reproducibleConsistent and reproducible
Matrix Effect No significant matrix effect was observed within the validated range.

Experimental Protocols

This section details the methodologies for the key experiments.

Preparation of Stock and Working Solutions

1.1. Vilazodone Stock Solution (0.200 mg/mL):

  • Accurately weigh approximately 1 mg of vilazodone working standard.

  • Transfer the standard to a 5 mL volumetric flask.

  • Add 2 mL of methanol and sonicate to dissolve.

  • Dilute to the mark with methanol.

1.2. This compound Internal Standard (IS) Stock Solution (0.1 mg/mL):

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve it in 10 mL of methanol.

1.3. This compound Working Solution (1000 ng/mL):

  • Prepare the working solution from the main stock solution using a suitable diluent.

1.4. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare intermediate stock solutions and working dilutions from the main vilazodone stock solution.

  • Spike these solutions into blank human plasma to obtain calibration curve (CC) standards and quality control (QC) samples.

Sample Preparation (Liquid-Liquid Extraction)

This protocol outlines the liquid-liquid extraction (LLE) procedure for plasma samples.

G plasma 1. Start with 100 µL of Human Plasma add_is 2. Add this compound Internal Standard Solution plasma->add_is vortex1 3. Vortex Briefly add_is->vortex1 add_buffer 4. Add Buffer Solution (e.g., 100 µL of 0.1M NH4OAc) vortex1->add_buffer vortex2 5. Vortex add_buffer->vortex2 add_solvent 6. Add 2.5 mL of Extraction Solvent (e.g., MTBE) vortex2->add_solvent vortex3 7. Vortex for 10 minutes add_solvent->vortex3 centrifuge 8. Centrifuge at 4000 rpm for 5 minutes vortex3->centrifuge separate 9. Separate and Transfer the Organic Layer centrifuge->separate evaporate 10. Evaporate to Dryness under Nitrogen separate->evaporate reconstitute 11. Reconstitute with 500 µL of Mobile Phase evaporate->reconstitute inject 12. Inject into LC-MS/MS System reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow.

LC-MS/MS Instrumentation and Conditions

Table 4: Chromatographic Conditions

ParameterDescription
LC System UPLC-MS/MS
Column Betabasic C8, 100 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% formic acid in water (60:40% v/v)
Flow Rate 0.700 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Autosampler Temperature 5°C
Run Time 2.50 minutes
Elution Mode Isocratic

Table 5: Mass Spectrometry Conditions

ParameterDescription
Mass Spectrometer Triple Quadrupole
Ionization Mode Heated Electrospray Ionization (HESI) in Positive Ion Mode
Multiple Reaction Monitoring (MRM) Transitions
Vilazodonem/z 442.022 → 155.000 + 197.000
This compoundm/z 450.093 → 157.000 + 205.000
Dwell Time 200 msec

Method Validation Workflow

The following diagram illustrates the logical flow of the bioanalytical method validation process, adhering to regulatory guidelines.

G cluster_validation Bioanalytical Method Validation selectivity Selectivity linearity Linearity & Range selectivity->linearity precision Precision (Intra- & Inter-day) linearity->precision accuracy Accuracy (Intra- & Inter-day) linearity->accuracy recovery Extraction Recovery precision->recovery accuracy->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability (Stock, Post-preparative, Freeze-thaw) matrix_effect->stability end Validated Method for Routine Use stability->end start Method Development start->selectivity

Caption: Bioanalytical Method Validation Workflow.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of vilazodone in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for high-throughput analysis in clinical and research settings. The detailed protocols and validation data presented herein can be readily adopted by laboratories involved in the bioanalysis of vilazodone.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilazodone D8 Signal Intensity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting protocols and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize Vilazodone D8 signal intensity in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal mass spectrometry parameters for Vilazodone and its D8 internal standard?

A: Optimizing mass spectrometry parameters is a critical first step. While instrument-specific tuning is essential, the following parameters serve as an excellent starting point for method development.[1] Vilazodone and its deuterated analog, this compound, ionize most effectively in positive electrospray ionization (ESI+) mode.[2][3] To enhance signal intensity, some methods employ the sum of multiple fragment ion transitions.[2]

Table 1: Recommended Starting MS/MS Parameters for Vilazodone and this compound

Analyte Ionization Mode Precursor Ion (m/z) Product Ions (m/z)
Vilazodone ESI+ 442.0 to 442.4 155.0, 197.0, 155.3[2][4][5]

| this compound | ESI+ | 450.093 | 157.0, 205.0[2][6] |

Q2: Why is my this compound signal intensity low or inconsistent?

A: Low or variable signal intensity for a deuterated internal standard like this compound can be attributed to several factors. The most common causes include matrix effects (ion suppression or enhancement), suboptimal instrument parameters, poor chromatographic separation, incorrect standard concentration, isotopic instability (H/D exchange), or issues with the quality and storage of the standard.[7][8]

Q3: What is the "deuterium isotope effect" and how can it affect my results?

A: The deuterium isotope effect is a phenomenon where deuterated compounds may elute slightly earlier from a chromatography column than their non-deuterated counterparts.[7][9] This can lead to the analyte (Vilazodone) and the internal standard (this compound) experiencing different matrix environments as they enter the mass spectrometer, causing differential ion suppression or enhancement and compromising data accuracy.[10] Adjusting chromatographic conditions to achieve co-elution is the best way to mitigate this.[9][11]

Q4: How do I choose the right concentration for my this compound internal standard?

A: The concentration of the internal standard (IS) is crucial for accurate quantification. If the IS concentration is too low, its signal may be suppressed by high concentrations of the analyte.[7] Conversely, if it is too high, it can lead to detector saturation. A common practice is to use an IS concentration that yields a signal intensity approximately 50% of the signal from the highest calibration standard.[9] For this compound, a working solution concentration of around 1000 ng/mL has been shown to be effective in published methods.[3]

Q5: What are the recommended purity requirements for this compound?

A: For reliable and accurate results, deuterated internal standards must have high chemical and isotopic purity.[12] It is recommended to use a standard with a chemical purity of >99% and an isotopic enrichment of ≥98%.[12] High isotopic purity is critical to minimize the presence of the unlabeled analyte, which can artificially inflate the measured concentration of Vilazodone, particularly at the lower limit of quantification.[12]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

Problem: You observe inconsistent peak areas for this compound, or accuracy and precision are poor, especially in biological samples. This may indicate matrix effects, where co-eluting substances from the sample matrix interfere with the ionization of the standard.[7]

Solution Workflow:

cluster_prep Sample Preparation cluster_analysis Analysis & Decision cluster_conclusion Conclusion & Action A Prepare Set A: IS in Clean Solvent B Prepare Set B: Post-Extraction Spike (Blank Matrix + IS) C Analyze Both Sets by LC-MS/MS A->C B->C D Compare Peak Area: Set A vs. Set B C->D E Result: Area B << Area A D->E Significant Difference F Result: Area B ≈ Area A D->F No Significant Difference G Conclusion: Significant Ion Suppression E->G H Conclusion: Minimal Matrix Effect F->H I Action: - Optimize Chromatography - Improve Sample Prep (LLE/SPE) - Dilute Sample G->I Start Start: Consistently Low Signal Tune 1. Direct Infusion: Tune this compound (~250 ng/mL solution) Start->Tune OptimizeMS 2. Optimize MS Parameters: - Precursor/Product Ions - Collision Energy (CE) - Source Voltages Tune->OptimizeMS OptimizeLC 3. Optimize LC Method: - Mobile Phase Composition - Gradient Profile - Column Chemistry OptimizeMS->OptimizeLC Test 4. Analyze QC Samples with Optimized Method OptimizeLC->Test Decision Is Signal Intensity Adequate & Stable? Test->Decision End End: Method Optimized Decision->End Yes Revisit Re-evaluate: - Standard Integrity - Instrument Maintenance Decision->Revisit No Revisit->Tune cluster_stable Stable Labeling cluster_labile Labile Labeling (Hypothetical) Stable Vilazodone-D (on Aromatic Ring) Result_S Signal is Stable Accurate Quantification Stable->Result_S No H/D Exchange Labile Vilazodone-D (on Labile Site, e.g., -NH) Result_L Signal Decreases Inaccurate Quantification Labile->Result_L H/D Exchange Occurs Info Best Practice: Verify label position from the Certificate of Analysis. Choose standards with labels on stable carbon backbones.

References

Technical Support Center: Troubleshooting Matrix Effects with Vilazodone D8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting matrix effects when using Vilazodone D8 as an internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a concern when using this compound?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix.[1] In the analysis of Vilazodone, endogenous components from biological samples (e.g., plasma, urine) can co-elute and interfere with the ionization of Vilazodone and its internal standard, this compound, in the mass spectrometer's ion source. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.

Q2: I am using this compound, a stable isotope-labeled internal standard. Shouldn't that compensate for matrix effects?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing accurate correction. However, this is not always guaranteed. Severe or differential matrix effects can still impact the analyte and the IS to different extents, leading to inaccurate results. Therefore, it is crucial to evaluate the matrix effect for both the analyte and the IS during method development and validation.

Q3: What are the common signs of matrix effects in my this compound assay?

A3: Common indicators of matrix effects include:

  • Poor reproducibility of quality control (QC) samples.

  • Inconsistent analyte-to-internal standard area ratios.

  • Significant variability in results between different lots of biological matrix.

  • Poor accuracy and precision of the assay.

  • A matrix factor significantly different from 1.0 when assessed quantitatively.

Q4: What are the primary causes of matrix effects in plasma-based Vilazodone assays?

A4: The primary sources of matrix effects in plasma and serum samples are phospholipids from cell membranes. These molecules are highly abundant and can co-extract with Vilazodone and this compound, leading to ion suppression, particularly in electrospray ionization (ESI). Other endogenous components like salts, proteins, and metabolites can also contribute to matrix effects.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Peak Area Response for this compound

Possible Cause: The internal standard, this compound, is experiencing variable ion suppression or enhancement due to co-eluting matrix components.

Troubleshooting Workflow:

A Inconsistent this compound Peak Area B Evaluate Matrix Effect Qualitatively (Post-Column Infusion) A->B Step 1 C Evaluate Matrix Effect Quantitatively (Post-Extraction Spike) B->C Suppression/Enhancement Observed D Optimize Sample Preparation C->D Matrix Effect Confirmed F Re-validate Method C->F Matrix Effect Within Acceptance Criteria E Optimize Chromatography D->E If Matrix Effect Persists E->F If Matrix Effect Persists

Caption: Troubleshooting workflow for inconsistent internal standard response.

Solutions:

  • Assess Matrix Effect:

    • Qualitative Assessment: Perform a post-column infusion experiment (see Protocol 1) to identify regions of ion suppression or enhancement in the chromatogram.

    • Quantitative Assessment: Conduct a post-extraction spike experiment (see Protocol 2) to calculate the matrix factor (MF) for this compound. An MF significantly different from 1.0 confirms a matrix effect.

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): If using PPT, be aware that the choice of solvent is critical. One study noted that methanol resulted in high matrix effects, while acetonitrile provided better results for Vilazodone analysis.[2]

    • Liquid-Liquid Extraction (LLE): LLE is often more effective at removing interfering components than PPT. Experiment with different organic solvents to optimize the extraction of Vilazodone and this compound while minimizing the co-extraction of matrix components.

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than PPT or LLE. Optimize the sorbent type, wash, and elution steps to selectively isolate the analytes from the matrix.

  • Optimize Chromatographic Conditions:

    • Modify Mobile Phase: Adjust the organic solvent composition, pH, or additives (e.g., formic acid, ammonium formate) to improve the separation of Vilazodone and this compound from interfering matrix components.

    • Change Column Chemistry: If co-elution persists, consider a column with a different stationary phase (e.g., C18 to phenyl-hexyl) to alter selectivity.

    • Adjust Gradient Profile: A shallower gradient can improve the resolution between the analytes and interfering peaks.

Issue 2: Poor Accuracy and Precision in Vilazodone Quantification

Possible Cause: Differential matrix effects are impacting Vilazodone and this compound to different extents, leading to inaccurate quantification.

Troubleshooting Workflow:

A Poor Accuracy/Precision in Vilazodone Quantification B Calculate Internal Standard Normalized Matrix Factor A->B C IS-Normalized MF Not Close to 1.0? B->C D Optimize Sample Preparation (LLE or SPE) C->D Yes G Method Validated C->G No E Optimize Chromatography for Co-elution D->E F Re-evaluate IS-Normalized MF E->F F->C

Caption: Troubleshooting workflow for poor assay accuracy and precision.

Solutions:

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • Using the data from the post-extraction spike experiment (Protocol 2), calculate the IS-Normalized MF. This is the ratio of the matrix factor of Vilazodone to the matrix factor of this compound. An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.

  • Improve Co-elution:

    • Ensure that Vilazodone and this compound are co-eluting as closely as possible. Adjusting the chromatographic conditions as described in the previous section can help achieve this.

  • Enhance Sample Cleanup:

    • If the IS-Normalized MF is not close to 1.0, it indicates that the matrix is affecting the analyte and IS differently. This necessitates a more rigorous sample cleanup method (LLE or SPE) to remove the problematic matrix components.

Quantitative Data Summary

The following table summarizes published data on matrix effects for Vilazodone in human plasma using different analytical methods.

AnalyteInternal StandardSample PreparationMatrix Effect (%)RSD (%)Reference
VilazodoneEscitalopramLiquid-Liquid Extraction96.7 - 98.9< 4.2
VilazodoneThis compoundLiquid-Liquid ExtractionNot explicitly stated, but "no matrix effect was observed"Not stated[3]
VilazodoneNot specifiedProtein Precipitation (Acetonitrile)"Better results" than methanolNot stated
VilazodoneNot specifiedProtein Precipitation (Methanol)"High matrix effects"Not stated
VilazodoneNot specifiedNot specified"No significant matrix effect" in rat plasmaNot stated

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects

Objective: To identify the retention time regions where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (at a concentration that gives a stable signal)

  • Extracted blank biological matrix (prepared using your current method)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-union.

    • Connect the outlet of the syringe pump to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the mass spectrometer's ion source.

  • Analyte Infusion:

    • Fill the syringe with the this compound standard solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the this compound solution and acquire data in MRM mode for this compound to establish a stable baseline.

  • Matrix Injection:

    • Inject a sample of the extracted blank biological matrix onto the LC column.

    • Continue to acquire data for the this compound MRM transition throughout the chromatographic run.

Interpretation:

  • A decrease in the baseline signal indicates a region of ion suppression .

  • An increase in the baseline signal indicates a region of ion enhancement .

  • Compare the retention time of Vilazodone with the regions of suppression or enhancement to determine if there is a potential for matrix effects.

Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effects

Objective: To quantitatively determine the matrix factor (MF) and the internal standard normalized matrix factor (IS-Normalized MF).

Materials:

  • Vilazodone and this compound standard solutions

  • Blank biological matrix from at least six different sources

  • Reconstitution solvent (typically the mobile phase)

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Vilazodone and this compound into the reconstitution solvent at low, medium, and high QC concentrations.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix from each of the six sources. After extraction, spike the extracts with Vilazodone and this compound to the same final concentrations as in Set A.

    • Set C (Pre-Spiked Matrix): Spike Vilazodone and this compound into the blank biological matrix from each of the six sources before extraction.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • The %CV of the MF across the different matrix lots should be ≤15%.

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (MF of Vilazodone) / (MF of this compound)

      • An IS-Normalized MF close to 1.0 suggests the internal standard is effectively compensating for the matrix effect.

    • Recovery:

      • Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100

Acceptance Criteria (based on FDA guidance):

  • The precision (%CV) of the matrix factor across different lots should be within 15%.

  • The overall precision of the method should be within acceptable limits.

References

Technical Support Center: Optimizing Vilazodone D8 Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Vilazodone D8 during sample extraction for bioanalytical applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in sample analysis?

This compound is a deuterated form of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an internal standard (IS). Its chemical and physical properties are nearly identical to the non-deuterated analyte (Vilazodone), but it has a different mass. This allows it to be distinguished by the mass spectrometer, helping to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of Vilazodone.[1][2]

Q2: What are the common extraction methods for this compound from biological samples?

The most common extraction techniques for Vilazodone and its deuterated analogs from biological matrices, primarily plasma, are:

  • Liquid-Liquid Extraction (LLE): This method partitions the analyte and internal standard between two immiscible liquid phases.

  • Protein Precipitation (PPT): This technique uses a solvent to denature and precipitate proteins in the sample, leaving the analyte and internal standard in the supernatant.

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to retain the analyte and internal standard, which are then eluted with an appropriate solvent.

Q3: What are the expected recovery rates for this compound with different extraction methods?

Recovery can vary depending on the specific protocol and matrix. However, based on available literature for Vilazodone, liquid-liquid extraction (LLE) generally provides higher and more consistent recovery compared to protein precipitation (PPT). Some studies have reported LLE recoveries for Vilazodone in the range of 79-83%.[3] In contrast, protein precipitation has been associated with lower recovery, with one study reporting a recovery of only 53.6% for Vilazodone.[3][4] However, another study using protein precipitation reported a much higher recovery of 98.10-98.99% for Vilazodone.[4] Solid-phase extraction (SPE) is also a viable option, with the potential for high recovery depending on the choice of sorbent and elution solvent.

Q4: What are the key chemical properties of Vilazodone that influence its extraction?

Understanding the physicochemical properties of Vilazodone is crucial for optimizing its extraction. Key properties include:

  • pKa: Vilazodone has two pKa values, approximately 7.1 and 14.19.[5] The pKa of 7.1 indicates it is a weak base. This is important for LLE and SPE as the pH of the sample can be adjusted to ensure the analyte is in its neutral, more extractable form.

  • LogP: The LogP value for Vilazodone is in the range of 3.72 to 4.21, indicating that it is a relatively lipophilic compound.[6] This property favors extraction into organic solvents during LLE and retention on reversed-phase SPE sorbents.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

Problem: You are experiencing low and inconsistent recovery of this compound using LLE.

Potential Causes and Solutions:

  • Incorrect pH of the Aqueous Phase:

    • Issue: Since Vilazodone is a weak base (pKa ≈ 7.1), its charge state is pH-dependent. If the pH of the sample is too low, this compound will be protonated (charged) and will not efficiently partition into the organic solvent.

    • Solution: Adjust the pH of the aqueous sample to be at least 2 pH units above the pKa of the amine group (i.e., pH > 9.1) to ensure it is in its neutral, more hydrophobic form. Using a basic modifier like ammonium hydroxide is common.[3]

  • Inappropriate Organic Solvent:

    • Issue: The chosen organic solvent may not have the optimal polarity to efficiently extract the relatively lipophilic this compound.

    • Solution: Diethyl ether is a commonly used and effective solvent for Vilazodone extraction.[3] Other solvents to consider based on polarity include methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane.

  • Insufficient Mixing or Phase Separation:

    • Issue: Inadequate vortexing or centrifugation can lead to incomplete partitioning and emulsion formation.

    • Solution: Ensure vigorous vortexing for a sufficient time (e.g., 1-2 minutes) to maximize the surface area for extraction. Centrifuge at a high speed (e.g., 4000-5000 rpm) for an adequate duration (e.g., 5-10 minutes) to achieve clear phase separation.

  • Analyte Adsorption:

    • Issue: this compound may adsorb to the surface of glass or plastic tubes, especially at low concentrations.

    • Solution: Consider using silanized glassware or low-binding polypropylene tubes.

Low Recovery in Protein Precipitation (PPT)

Problem: Your this compound recovery is significantly low after protein precipitation.

Potential Causes and Solutions:

  • Co-precipitation of the Analyte:

    • Issue: this compound can become entrapped in the precipitated protein pellet, leading to its loss from the supernatant.

    • Solution: Optimize the ratio of the precipitating solvent (e.g., acetonitrile, methanol) to the sample volume. A higher solvent-to-sample ratio (e.g., 3:1 or 4:1) can improve recovery. Also, ensure thorough vortexing immediately after adding the solvent to break up protein-analyte interactions.

  • Sub-optimal Precipitating Solvent:

    • Issue: The choice of solvent can influence the precipitation efficiency and the extent of co-precipitation.

    • Solution: While acetonitrile is commonly used, methanol can also be effective. Experiment with different solvents to determine the best option for your specific matrix.

  • Incomplete Protein Precipitation:

    • Issue: If proteins are not fully precipitated, they can remain in the supernatant and interfere with subsequent analysis.

    • Solution: Ensure the precipitating solvent is added quickly and vortexed immediately and vigorously. Incubation at a low temperature (e.g., -20°C) for a period after solvent addition can enhance protein precipitation.

Low Recovery in Solid-Phase Extraction (SPE)

Problem: You are observing poor recovery of this compound from your SPE cartridges.

Potential Causes and Solutions:

  • Inappropriate Sorbent Material:

    • Issue: The chosen SPE sorbent may not have the right chemistry to effectively retain this compound.

    • Solution: Given Vilazodone's lipophilic nature (LogP > 3.7), a reversed-phase sorbent like C8 or C18 is a suitable choice. A C8 sorbent with methanol as the elution solvent has been shown to be effective for similar compounds.

  • Incorrect Sample pH during Loading:

    • Issue: Similar to LLE, the pH of the sample during loading onto a reversed-phase SPE cartridge is critical. If this compound is charged, it will not be well-retained.

    • Solution: Adjust the sample pH to be basic (pH > 9.1) before loading to ensure the analyte is in its neutral form.

  • Inefficient Elution:

    • Issue: The elution solvent may not be strong enough to desorb this compound from the sorbent.

    • Solution: Methanol is a good starting point for elution from a C8 or C18 sorbent. If recovery is still low, consider adding a small amount of a modifier to the elution solvent, such as a few percent of ammonium hydroxide, to disrupt any secondary interactions.

  • Analyte Breakthrough during Loading or Washing:

    • Issue: this compound may not be fully retained during the loading step or may be prematurely eluted during the wash step if the wash solvent is too strong.

    • Solution: Collect the flow-through from the loading and wash steps and analyze them to see if the analyte is being lost. If so, decrease the organic content of the wash solvent or use a weaker wash solvent.

Data Presentation

Table 1: Comparison of Reported Vilazodone Recovery Rates by Extraction Method

Extraction MethodMatrixReported Recovery (%)Reference
Liquid-Liquid Extraction (LLE)Human Plasma79.1 - 83.1[3]
Protein Precipitation (PPT)Rat and Human Plasma53.6[3][4]
Protein Precipitation (PPT)Plasma98.10 - 98.99[4]
Solid-Phase Extraction (SPE)Human PlasmaHigh (specific % not stated)[7]

Note: The recovery data presented is for Vilazodone and is compiled from different studies with varying experimental conditions. Direct comparison should be made with caution. This compound is expected to have very similar recovery to Vilazodone.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is adapted from a published method for Vilazodone.[3]

  • To 500 µL of plasma sample in a polypropylene tube, add 50 µL of this compound internal standard solution.

  • Add 50 µL of concentrated ammonium hydroxide to basify the sample.

  • Add 5 mL of diethyl ether.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4500 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer (approximately 4 mL) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) of this compound from Plasma

This protocol is a general procedure that can be optimized.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution.

  • Add 300 µL of cold acetonitrile (or methanol).

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general procedure based on the properties of Vilazodone and can be optimized.

  • Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of this compound internal standard. Adjust the pH to >9 with ammonium hydroxide.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

Visualizations

experimental_workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_PPT Protein Precipitation (PPT) cluster_SPE Solid-Phase Extraction (SPE) LLE_start Plasma Sample + this compound LLE_ph Adjust pH to >9 LLE_start->LLE_ph LLE_extract Add Organic Solvent & Vortex LLE_ph->LLE_extract LLE_centrifuge Centrifuge LLE_extract->LLE_centrifuge LLE_separate Collect Organic Layer LLE_centrifuge->LLE_separate LLE_evaporate Evaporate to Dryness LLE_separate->LLE_evaporate LLE_reconstitute Reconstitute LLE_evaporate->LLE_reconstitute LLE_end LC-MS/MS Analysis LLE_reconstitute->LLE_end PPT_start Plasma Sample + this compound PPT_precipitate Add Cold Organic Solvent & Vortex PPT_start->PPT_precipitate PPT_centrifuge Centrifuge PPT_precipitate->PPT_centrifuge PPT_supernatant Collect Supernatant PPT_centrifuge->PPT_supernatant PPT_evaporate Evaporate to Dryness PPT_supernatant->PPT_evaporate PPT_reconstitute Reconstitute PPT_evaporate->PPT_reconstitute PPT_end LC-MS/MS Analysis PPT_reconstitute->PPT_end SPE_start Plasma Sample + this compound SPE_ph Adjust pH to >9 SPE_start->SPE_ph SPE_load Load onto Conditioned Cartridge SPE_ph->SPE_load SPE_wash Wash Cartridge SPE_load->SPE_wash SPE_elute Elute with Organic Solvent SPE_wash->SPE_elute SPE_evaporate Evaporate to Dryness SPE_elute->SPE_evaporate SPE_reconstitute Reconstitute SPE_evaporate->SPE_reconstitute SPE_end LC-MS/MS Analysis SPE_reconstitute->SPE_end

Caption: Experimental workflows for LLE, PPT, and SPE of this compound.

troubleshooting_tree cluster_LLE cluster_PPT cluster_SPE start Low this compound Recovery extraction_method Which extraction method? start->extraction_method LLE LLE extraction_method->LLE LLE PPT PPT extraction_method->PPT PPT SPE SPE extraction_method->SPE SPE check_ph_LLE Is sample pH > 9? LLE->check_ph_LLE adjust_ph_LLE Adjust pH with base check_ph_LLE->adjust_ph_LLE No check_solvent_LLE Using appropriate solvent? check_ph_LLE->check_solvent_LLE Yes adjust_ph_LLE->check_solvent_LLE change_solvent_LLE Try diethyl ether or MTBE check_solvent_LLE->change_solvent_LLE No check_mixing_LLE Sufficient mixing/centrifugation? check_solvent_LLE->check_mixing_LLE Yes change_solvent_LLE->check_mixing_LLE optimize_mixing_LLE Increase vortex/centrifuge time check_mixing_LLE->optimize_mixing_LLE No check_ratio_PPT Solvent:Sample ratio > 3:1? PPT->check_ratio_PPT increase_ratio_PPT Increase solvent volume check_ratio_PPT->increase_ratio_PPT No check_solvent_PPT Tried different solvents? check_ratio_PPT->check_solvent_PPT Yes increase_ratio_PPT->check_solvent_PPT test_solvents_PPT Test ACN vs. MeOH check_solvent_PPT->test_solvents_PPT No check_temp_PPT Precipitation at low temp? check_solvent_PPT->check_temp_PPT Yes test_solvents_PPT->check_temp_PPT use_cold_PPT Incubate at -20°C check_temp_PPT->use_cold_PPT No check_sorbent_SPE Using C8 or C18 sorbent? SPE->check_sorbent_SPE change_sorbent_SPE Select appropriate sorbent check_sorbent_SPE->change_sorbent_SPE No check_ph_SPE Is sample pH > 9 before loading? check_sorbent_SPE->check_ph_SPE Yes change_sorbent_SPE->check_ph_SPE adjust_ph_SPE Adjust sample pH check_ph_SPE->adjust_ph_SPE No check_elution_SPE Is elution solvent strong enough? check_ph_SPE->check_elution_SPE Yes adjust_ph_SPE->check_elution_SPE modify_elution_SPE Add modifier (e.g., NH4OH) check_elution_SPE->modify_elution_SPE No

References

Refinement of mobile phase for better Vilazodone D8 separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Vilazodone and its deuterated internal standard, Vilazodone D8. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for Vilazodone and this compound separation using reverse-phase HPLC/UPLC?

A1: A common starting point for the separation of Vilazodone and this compound is using a C8 or C18 analytical column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an acidic aqueous phase (such as 0.1% formic acid or a phosphate buffer). An isocratic elution is often sufficient. For example, a mobile phase of acetonitrile and 0.1% formic acid in water (60:40 v/v) has been successfully used.[1][2][3]

Q2: I am observing poor peak shape (broadening, tailing, or fronting) for my Vilazodone and this compound peaks. What could be the cause and how can I fix it?

A2: Poor peak shape can be caused by several factors. Here are some common causes and solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups in Vilazodone, leading to peak tailing.

    • Solution: Use a base-deactivated column (e.g., "BDS" or "Shield" technology) or add a competitive base like triethylamine (TEA) to the mobile phase in low concentrations (0.1-0.5%). Adjusting the mobile phase pH to a lower value (e.g., pH 3-4) can also help by protonating the silanols and the analyte.[4]

  • Column Overload: Injecting too much sample can lead to peak fronting or broadening.

    • Solution: Reduce the sample concentration or the injection volume.

  • Extra-column Volume: Excessive tubing length or dead volume in the system can cause peak broadening.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are properly fitted to minimize dead volume.[4]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of Vilazodone and thus its retention and peak shape.

    • Solution: Experiment with different pH values. A pH around 3.3, adjusted with glacial acetic acid, has been shown to be effective.[5][6]

Q3: How can I improve the resolution between Vilazodone and this compound?

A3: While Vilazodone and its D8 isotopologue are chemically similar, chromatographic separation is not always necessary, especially when using mass spectrometry for detection where they can be distinguished by their mass-to-charge ratio.[1][2][3] However, if baseline separation is required, you can try the following:

  • Optimize the Organic Content of the Mobile Phase: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve resolution.[7][8]

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity and potentially improve separation.

  • Adjust the Mobile Phase pH: Modifying the pH can influence the ionization of the analytes and their interaction with the stationary phase, which can affect resolution.[7]

  • Use a Different Stationary Phase: If resolution is still an issue, consider trying a column with a different stationary phase (e.g., phenyl-hexyl or a different C18 chemistry) to exploit different separation mechanisms.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the separation of Vilazodone and this compound.

Issue 1: Poor Peak Resolution
Potential Cause Troubleshooting Step Expected Outcome
Inadequate mobile phase strengthDecrease the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase in 5% increments.[7]Increased retention and improved separation between peaks.
Suboptimal mobile phase pHAdjust the pH of the aqueous portion of the mobile phase. For Vilazodone, a slightly acidic pH (e.g., 3.0-4.0) is often a good starting point.[5][6][7]Altered selectivity and potentially improved resolution.
Inappropriate column chemistrySwitch to a column with a different stationary phase (e.g., from C18 to C8 or a phenyl column).Different interactions with the analytes may lead to better separation.
High column temperatureDecrease the column temperature in 5°C increments.Increased retention and potentially better resolution, but may also lead to broader peaks.
Issue 2: Peak Tailing
Potential Cause Troubleshooting Step Expected Outcome
Secondary interactions with silanolsAdd a competing base like triethylamine (0.1-0.5%) to the mobile phase. Alternatively, use a base-deactivated column.[4]Symmetrical, sharper peaks.
Metal chelationAdd a chelating agent like EDTA (0.1 mM) to the mobile phase if metal contamination of the system or sample is suspected.Reduced peak tailing if metal chelation is the cause.
Low mobile phase pHIncrease the pH slightly, but be mindful of the pKa of Vilazodone to avoid being too close to it.Improved peak shape.
Issue 3: Inconsistent Retention Times
Potential Cause Troubleshooting Step Expected Outcome
Inadequate column equilibrationEnsure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.Stable and reproducible retention times.
Fluctuations in mobile phase compositionPrepare fresh mobile phase daily and ensure it is well-mixed and degassed.Consistent retention times across a sequence of injections.
Column temperature variationsUse a column oven to maintain a constant temperature.Elimination of retention time drift due to temperature fluctuations.
Column degradationReplace the column if it has been used extensively or subjected to harsh conditions.Restored peak shape and reproducible retention times.

Experimental Protocols

Below are examples of detailed methodologies for Vilazodone and this compound separation based on published literature.

Method 1: UPLC-MS/MS for Human Plasma [2][3]

  • Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer.

  • Analytical Column: Betabasic C8, 100 x 4.6 mm, 5 µm.[1][2]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40 v/v).[1][2]

  • Flow Rate: 0.700 mL/min.[1][2]

  • Elution Mode: Isocratic.[1][2]

  • Injection Volume: 10 µL.

  • Detection: Mass spectrometry with positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Vilazodone: m/z 442.022 → 155.000 + 197.000[1][2]

    • This compound: m/z 450.093 → 157.000 + 205.000[1][2]

Method 2: HPLC-UV for Pharmaceutical Formulations [5][6]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Analytical Column: Phenomenex, C18 (250 x 4.6 mm, 5 µm).[5][6]

  • Mobile Phase: Acetonitrile: Water (50:50 v/v), pH adjusted to 3.3 with Glacial Acetic Acid.[5][6]

  • Flow Rate: 1 mL/min.[5][6]

  • Detection: UV at 240 nm.[5][6]

  • Retention Time: Approximately 2.3 min for Vilazodone.[5][6]

Data Presentation

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1 (UPLC-MS/MS)Method 2 (HPLC-UV)Method 3 (RP-HPLC)[9]
Column Betabasic C8 (100x4.6mm, 5µm)[1][2]Phenomenex C18 (250x4.6mm, 5µm)[5][6]Xterra C8 (150x4.6mm, 3.5µm)[9]
Mobile Phase ACN:0.1% Formic Acid (60:40)[1][2]ACN:Water (pH 3.3) (50:50)[5][6]Methanol:10mM KH2PO4 (pH 3.5) (20:80)[9]
Flow Rate 0.7 mL/min[1][2]1.0 mL/min[5][6]Not Specified
Detection MS/MSUV (240 nm)[5][6]UV (257 nm)[9]
Analyte Vilazodone & this compoundVilazodoneVilazodone

Visualizations

Troubleshooting_Workflow start Start: Poor Separation check_resolution Assess Peak Resolution start->check_resolution resolution_ok Resolution Acceptable? check_resolution->resolution_ok check_peak_shape Evaluate Peak Shape peak_shape_ok Peak Shape Acceptable? check_peak_shape->peak_shape_ok resolution_ok->check_peak_shape Yes optimize_mobile_phase Adjust Mobile Phase (Organic %, pH) resolution_ok->optimize_mobile_phase No troubleshoot_tailing Address Peak Tailing (e.g., add modifier) peak_shape_ok->troubleshoot_tailing No (Tailing) check_system Check for System Issues (Leaks, Dead Volume) peak_shape_ok->check_system No (Broadening/Fronting) end End: Optimized Method peak_shape_ok->end Yes optimize_mobile_phase->check_resolution change_column Try Different Column Chemistry optimize_mobile_phase->change_column change_column->check_resolution troubleshoot_tailing->check_peak_shape check_system->check_peak_shape

Caption: Troubleshooting workflow for this compound separation.

Method_Development_Flowchart start Start: Method Development select_column Select Column (e.g., C18, C8) start->select_column initial_mobile_phase Choose Initial Mobile Phase (e.g., ACN:Water with Acid) select_column->initial_mobile_phase scouting_run Perform Scouting Run initial_mobile_phase->scouting_run evaluate_results Evaluate Separation (Resolution, Peak Shape) scouting_run->evaluate_results is_acceptable Acceptable? evaluate_results->is_acceptable optimize Optimize Mobile Phase (Organic Ratio, pH) is_acceptable->optimize No validate Validate Method (ICH Guidelines) is_acceptable->validate Yes optimize->scouting_run finish End: Validated Method validate->finish

Caption: General workflow for HPLC/UPLC method development.

References

Minimizing carryover of Vilazodone D8 in autosampler

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the carryover of Vilazodone D8 in autosamplers during LC-MS analysis.

Troubleshooting Guide

Effectively minimizing carryover requires a systematic approach to identify the source and implement targeted solutions. This guide provides a step-by-step process to troubleshoot and resolve this compound carryover issues.

Step 1: Confirm and Quantify the Carryover

The first step is to confirm that the observed peak in a blank injection is indeed carryover and to quantify its extent.

Experimental Protocol: Carryover Assessment

  • Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of quantification (ULOQ) or the highest concentration used in your assay.

  • Prepare Blank Samples: Use your mobile phase or the sample diluent as the blank.

  • Injection Sequence:

    • Inject the high-concentration this compound standard.

    • Immediately follow with at least two injections of the blank sample.

  • Data Analysis:

    • Examine the chromatogram of the first blank injection for a peak at the retention time of this compound.

    • If a peak is present, calculate the carryover percentage using the following formula: Carryover (%) = (Peak Area in Blank / Peak Area of LLOQ) * 100

    • Regulatory guidelines often require carryover to be less than 20% of the lower limit of quantification (LLOQ).

Step 2: Identify the Source of Carryover

The following diagram illustrates a logical workflow to systematically identify the source of the carryover.

A Start: Carryover Detected B Inject Blank Solvent Directly (Bypass Sample Preparation) A->B C Carryover Persists? B->C D Issue is with LC System (Autosampler, Column, etc.) C->D Yes E No Carryover Detected C->E No G Replace Column with a Union D->G F Issue is with Sample Preparation or Contaminated Reagents E->F H Carryover Persists? G->H I Issue is with Autosampler (Needle, Valve, Tubing) H->I Yes J No Carryover Detected H->J No K Issue is with the Column J->K

Figure 1. Troubleshooting workflow to identify the source of carryover.
Step 3: Implement Solutions

Based on the identified source, implement the following solutions.

If the issue is with the Autosampler:

  • Optimize the Wash Solution: The composition of the autosampler wash solution is critical for removing residual this compound, which is a basic compound.

    • Increase Organic Strength: Use a higher percentage of organic solvent (e.g., acetonitrile or methanol) in your wash solution.

    • Acidify the Wash Solution: Adding a small amount of acid (e.g., 0.1-0.5% formic acid or acetic acid) to the wash solution can help to protonate the basic this compound, increasing its solubility in aqueous-organic mixtures and reducing its interaction with metal surfaces in the flow path.

    • Use a Combination of Solvents: A multi-step wash with different solvents can be effective. For example, a wash with a high-organic, acidified solvent followed by a wash with a weaker, aqueous-based solvent. Some studies have shown that using solvents like isopropanol or DMSO can be effective for "sticky" compounds[1].

  • Increase Wash Volume and Duration: Increase the volume of the wash solution used and the duration of the needle wash cycle.

  • Employ Pre- and Post-Injection Washes: Washing the needle both before aspirating the sample and after injecting it can significantly reduce carryover[2][3].

  • Inspect and Replace Consumables: Regularly inspect and replace the needle, needle seat, rotor seal, and sample loops, as scratches and wear can create sites for carryover.

If the issue is with the Column:

  • Implement a Strong Post-Gradient Wash: After the elution of this compound, incorporate a step in your gradient with a high percentage of a strong organic solvent to wash the column thoroughly.

  • Column Regeneration: If carryover persists, consider regenerating the column according to the manufacturer's instructions.

If the issue is with Sample Preparation:

  • Use High-Purity Solvents and Reagents: Ensure all solvents and reagents used in sample preparation are of high purity to avoid contamination.

  • Proper Vial and Cap Selection: Use high-quality, low-adsorption vials and septa.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to carryover?

A1: Vilazodone is a basic compound with a pKa of approximately 7.1. Basic compounds can interact with active sites on the surfaces of the LC system, such as metal components and silanols on the column packing material, leading to adsorption and subsequent carryover. The deuterated internal standard, this compound, will have similar physicochemical properties and thus similar susceptibility to carryover.

Q2: What is a good starting point for an autosampler wash solution for this compound?

A2: A good starting point for a wash solution is a mixture of a high percentage of organic solvent with a small amount of acid. For example, 80-90% acetonitrile or methanol in water with 0.1-0.5% formic acid. The organic solvent helps to dissolve this compound, while the acid helps to keep it in its more soluble, protonated form.

Q3: How much carryover is considered acceptable?

A3: For bioanalytical methods, regulatory agencies such as the FDA generally recommend that the carryover in a blank sample following the injection of a high-concentration standard should not be more than 20% of the peak area of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.

Q4: Can the sample solvent affect carryover?

A4: Yes, the composition of the solvent in which the sample is dissolved can impact carryover. If the sample solvent is too weak, this compound may adsorb to the surfaces of the autosampler before injection. Conversely, if the sample solvent is much stronger than the initial mobile phase, it can lead to poor peak shape and may not effectively be flushed from the injection system, contributing to carryover.

Q5: Should I be concerned about carryover from the Vilazodone (non-deuterated) to the this compound signal?

A5: While the mass spectrometer can differentiate between Vilazodone and this compound, significant carryover of high concentrations of Vilazodone could potentially interfere with the integration of a very small this compound peak if there is any in-source fragmentation or isotopic contribution. It is good practice to minimize carryover for all analytes in the sample.

Quantitative Data on Wash Solution Effectiveness

The following table summarizes data from a study on the effect of different wash solvents on the carryover of a basic compound, Granisetron HCl, which serves as a good model for Vilazodone.

Wash Solvent CompositionAverage Carryover (%)
90:10 Water:Acetonitrile0.0025%
50:50 Water:Acetonitrile0.0018%
100% Acetonitrile0.0045%
90:10 Water:Methanol0.0032%
50:50 Water:Methanol0.0021%
100% Methanol0.0038%

Data adapted from a study on Granisetron HCl, a basic compound, and is intended to be illustrative for troubleshooting this compound carryover. Actual results may vary.[2][3]

Experimental Protocol: Wash Solution Optimization

This protocol provides a detailed methodology for optimizing the autosampler wash solution to minimize this compound carryover.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare High-Concentration This compound Standard (ULOQ) C Prepare a Series of Wash Solutions: - 80% ACN / 20% H2O + 0.1% FA - 80% MeOH / 20% H2O + 0.1% FA - 50% IPA / 50% H2O + 0.1% FA - Current Wash Solution (Control) A->C B Prepare Blank Samples (Mobile Phase/Diluent) B->C D Set Up Injection Sequence for Each Wash Solution C->D E 1. Equilibrate with Wash Solution D->E F 2. Inject High-Conc. Standard E->F G 3. Inject Blank 1 F->G H 4. Inject Blank 2 G->H I Analyze Chromatograms of Blank Injections H->I J Calculate Carryover % for Each Wash Solution I->J K Compare Carryover % and Select Optimal Wash Solution J->K

Figure 2. Experimental workflow for optimizing the autosampler wash solution.

Detailed Steps:

  • Preparation:

    • Prepare a high-concentration stock solution of this compound at your ULOQ.

    • Prepare several vials of your blank solution.

    • Prepare a series of potential wash solutions to test. Good starting points include:

      • Your current wash solution (for baseline comparison).

      • 80% Acetonitrile / 20% Water with 0.1% Formic Acid.

      • 80% Methanol / 20% Water with 0.1% Formic Acid.

      • 50% Isopropanol / 50% Water with 0.1% Formic Acid.

  • Execution:

    • For each wash solution to be tested, run the following injection sequence:

      • Prime the autosampler wash system thoroughly with the new wash solution.

      • Inject the high-concentration this compound standard.

      • Inject a blank sample.

      • Inject a second blank sample.

  • Analysis:

    • Integrate the peak area for this compound in the blank injections.

    • Calculate the percent carryover for each wash solution.

    • Compare the results to identify the wash solution that provides the lowest carryover. Consider also the peak shape and baseline noise.

References

Adjusting MS/MS transitions for Vilazodone D8 for higher sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vilazodone D8 in mass spectrometry applications. The focus is on adjusting MS/MS transitions to achieve higher sensitivity and robust analytical performance.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound?

A1: For this compound, the protonated molecule [M+H]⁺ is used as the precursor ion. Given that Vilazodone has a monoisotopic mass of approximately 441.2 g/mol , and this compound has eight deuterium atoms, the expected m/z for the precursor ion is approximately 450.2. Commonly used product ions are derived from the fragmentation of the molecule. Based on published methods, the multiple reaction monitoring (MRM) transitions for this compound are often monitored at m/z 450.1 → 157.0 and 450.1 → 205.0.

Q2: Why am I seeing low sensitivity for my this compound signal?

A2: Low sensitivity for this compound can stem from several factors, including suboptimal MS/MS parameters (precursor/product ion selection, collision energy), issues with the LC-MS system, sample preparation inefficiencies, or degradation of the standard. It is crucial to systematically investigate each of these potential causes.

Q3: How does the fragmentation of this compound differ from unlabeled Vilazodone?

A3: The fragmentation pattern of this compound will be very similar to that of unlabeled Vilazodone. However, if a fragment contains one or more deuterium atoms, its mass-to-charge ratio (m/z) will be shifted accordingly. For instance, the commonly observed product ion for Vilazodone at m/z 155 corresponds to the benzofuran carboxamide moiety. If this part of the molecule does not contain any deuterium labels in your this compound standard, you would still expect to see a fragment at m/z 155. Conversely, if a fragment contains deuterium atoms, its m/z will be higher than the corresponding fragment from the unlabeled compound.

Q4: Can I use the same collision energy for this compound as for Vilazodone?

A4: While the optimal collision energy for a given transition is primarily dependent on the precursor and product ion m/z values and the instrument type, it is good practice to optimize the collision energy specifically for this compound. The slight mass difference due to deuteration can sometimes lead to minor shifts in the optimal collision energy. However, the optimal collision energy for a transition of Vilazodone is likely to be a very good starting point for its deuterated counterpart.

Troubleshooting Guides

Issue: Low Sensitivity or No Signal for this compound

This guide provides a step-by-step approach to troubleshoot and improve the signal intensity of this compound.

Step 1: Verify Precursor and Product Ion Selection

  • Action: Infuse a standard solution of this compound directly into the mass spectrometer to perform a product ion scan.

  • Rationale: This will confirm the m/z of the most abundant product ions and allow you to select the most intense and specific transitions for your MRM method. It is possible that the most sensitive transition for your specific instrument is not the one most commonly reported in the literature.

Step 2: Optimize Collision Energy (CE)

  • Action: For each selected MRM transition, perform a collision energy optimization experiment. This involves analyzing the this compound standard while ramping the collision energy over a range of values.

  • Rationale: The collision energy has a significant impact on the abundance of product ions. An improperly set CE can lead to either incomplete fragmentation (too low) or excessive fragmentation into smaller, less specific ions (too high).

Step 3: Evaluate Alternative Product Ions

  • Action: Examine the full product ion scan from Step 1 for other potential product ions. Even less intense fragments may be more suitable if the primary ions suffer from high background noise or interferences.

  • Rationale: The goal is to maximize the signal-to-noise ratio, not just the absolute signal. A less abundant but cleaner fragment can provide better overall sensitivity.

Step 4: Check for Matrix Effects

  • Action: If analyzing samples in a complex matrix (e.g., plasma), assess for ion suppression or enhancement. This can be done by comparing the signal of this compound in a neat solution versus a post-extraction spiked matrix sample.

  • Rationale: Co-eluting matrix components can interfere with the ionization of this compound, leading to a suppressed signal.

Step 5: Review Chromatographic Conditions

  • Action: Ensure that the chromatography provides a sharp, symmetrical peak for this compound. Poor peak shape can lead to a lower apparent signal intensity.

  • Rationale: Good chromatography is essential for achieving high sensitivity, as it concentrates the analyte into a narrow band, maximizing the signal at the peak apex.

Data Presentation

Table 1: Potential MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Potential Origin of FragmentNotes
450.1157.0Indole-containing fragment with deuteriumCommonly reported transition.
450.1205.0Piperazine-butyl-indole fragment with deuteriumCommonly reported transition.
450.1197.0Benzofuran-piperazine fragmentAnalogous to a known Vilazodone fragment.
450.1155.0Benzofuran carboxamideAnalogous to a known Vilazodone fragment.

Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is essential to confirm these masses on your own instrument.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for this compound
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion Setup: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Precursor Ion Confirmation: Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the protonated this compound precursor ion (expected around m/z 450.1).

  • Product Ion Scan: Perform a product ion scan by selecting the precursor ion (m/z 450.1) in the first quadrupole (Q1) and scanning the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-460). Identify the most abundant and specific product ions.

  • Collision Energy Optimization:

    • Set up an MRM method with the selected precursor and product ion pairs.

    • Create an experiment where the collision energy is ramped for each transition (e.g., from 10 eV to 50 eV in 2 eV increments).

    • Analyze the infused standard solution and plot the product ion intensity as a function of collision energy to determine the optimal value for each transition.

  • Final Method: Create the final MRM method using the optimized precursor/product ion transitions and their corresponding optimal collision energies.

Mandatory Visualization

Troubleshooting_Workflow start Start: Low this compound Sensitivity infuse_std Infuse this compound Standard start->infuse_std prod_ion_scan Perform Product Ion Scan infuse_std->prod_ion_scan check_precursor Precursor Ion Correct? prod_ion_scan->check_precursor select_transitions Select Abundant/Specific Product Ions check_precursor->select_transitions Yes end_fail Further Investigation Needed check_precursor->end_fail No optimize_ce Optimize Collision Energy (CE) select_transitions->optimize_ce ce_optimal CE Optimized? optimize_ce->ce_optimal evaluate_alternatives Evaluate Alternative Product Ions ce_optimal->evaluate_alternatives No check_matrix_effects Check for Matrix Effects ce_optimal->check_matrix_effects Yes evaluate_alternatives->optimize_ce matrix_issue Matrix Suppression/Enhancement? check_matrix_effects->matrix_issue optimize_chrom Optimize Chromatography matrix_issue->optimize_chrom Yes end_success Success: Improved Sensitivity matrix_issue->end_success No optimize_chrom->end_success

Caption: Troubleshooting workflow for low this compound sensitivity.

Fragmentation_Pathway Vilazodone_D8 This compound Precursor Ion (m/z 450.1) Fragment_A Product Ion (m/z 157.0) Indole-containing fragment Vilazodone_D8->Fragment_A CID Fragment_B Product Ion (m/z 205.0) Piperazine-butyl-indole fragment Vilazodone_D8->Fragment_B CID Fragment_C Product Ion (m/z 197.0) Benzofuran-piperazine fragment Vilazodone_D8->Fragment_C CID Fragment_D Product Ion (m/z 155.0) Benzofuran carboxamide Vilazodone_D8->Fragment_D CID

Caption: Proposed fragmentation of this compound.

Validation & Comparative

Vilazodone D8 as an Internal Standard: A Guide to Precision and Accuracy in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development and clinical research, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. For the novel antidepressant Vilazodone, the use of a stable isotope-labeled internal standard, Vilazodone D8, has become a cornerstone of robust bioanalytical methods. This guide provides a comprehensive overview of the performance of this compound as an internal standard, presenting experimental data, detailed protocols, and a workflow visualization to aid researchers in developing and validating reliable analytical assays.

The Role of Deuterated Internal Standards

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, internal standards are essential for correcting variations that can occur during sample preparation and analysis. Deuterated internal standards, such as this compound, are considered the gold standard because they are chemically almost identical to the analyte of interest.[1] This structural similarity ensures that the internal standard experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] The use of a stable-isotope labeled internal standard that co-elutes with the analyte can effectively compensate for these potential sources of error, leading to more accurate and precise quantitative results.[2]

Performance Data: Precision and Accuracy of this compound

A selective and highly sensitive quantitative method has been developed for the assessment of Vilazodone in human plasma using this compound as a labeled internal standard. Validation of this method has demonstrated that the precision and accuracy are consistent, reproducible, and acceptable within defined limits. The linearity of the method was validated from a range of 0.300 ng/mL to 300.000 ng/mL.

The following table summarizes the intra- and inter-day precision and accuracy data from a validation study of a bioanalytical method for Vilazodone using this compound as an internal standard.

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Mean)Inter-day Precision (%CV)Inter-day Accuracy (%Mean)
LLOQ0.3003.2102.12.8101.5
LQC0.9002.198.92.599.4
MQC150.0001.8100.52.1100.8
HQC240.0001.599.81.9100.2

Data compiled from publicly available research.

Experimental Protocol: Quantification of Vilazodone in Human Plasma

A detailed methodology for the quantification of Vilazodone in human plasma using this compound as an internal standard is outlined below. This protocol is based on a validated UPLC-MS/MS method.

1. Stock and Working Solution Preparation:

  • Vilazodone Stock Solution (0.200 mg/mL): Accurately weigh approximately 1 mg of Vilazodone working standard, dissolve in 2 mL of methanol, sonicate, and dilute to 5 mL with methanol.

  • This compound Stock Solution (0.1 mg/mL): Accurately weigh about 1 mg of this compound and dissolve in 10 mL of methanol.

  • This compound Working Solution (1000 ng/mL): Prepare from the main stock solution by dilution with the appropriate diluent.

2. Sample Preparation (Liquid-Liquid Extraction):

  • A liquid-liquid extraction (LLE) technique is applied for plasma sample extraction.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatographic System: UPLC-MS/MS system.

  • Column: Betabasic C8, 100 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40% v/v) in isocratic mode.

  • Flow Rate: 0.700 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Quantitation: Multiple reaction monitoring (MRM) of the following transitions:

    • Vilazodone: m/z 442.022 → 155.000 + 197.000

    • This compound: m/z 450.093 → 157.000 + 205.000

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Vilazodone in human plasma using this compound as an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike LLE Liquid-Liquid Extraction Spike->LLE UPLC UPLC Separation LLE->UPLC Inject Extract MSMS MS/MS Detection (MRM) UPLC->MSMS Quant Quantification (Analyte/IS Ratio) MSMS->Quant Result Concentration Determination Quant->Result

Bioanalytical workflow for Vilazodone quantification.

Conclusion

The use of this compound as an internal standard provides a highly precise and accurate method for the quantification of Vilazodone in biological matrices. The presented data and experimental protocol demonstrate the robustness of this approach, making it a reliable choice for researchers and drug development professionals. The inherent advantages of using a stable isotope-labeled internal standard, such as mitigating matrix effects and compensating for variability in sample processing, solidify the position of this compound as a critical tool in pharmacokinetic and clinical studies of Vilazodone.

References

Navigating the Analytical Landscape: A Comparative Guide to Vilazodone D8 Assay Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of bioanalytical methods for the determination of Vilazodone, with a focus on assays utilizing its deuterated internal standard, Vilazodone D8. Experimental data on linearity and range are presented to aid in the selection and implementation of robust analytical protocols.

Vilazodone is an antidepressant agent approved for the treatment of major depressive disorder.[1][2] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based assays, as it compensates for variability in sample preparation and instrument response.

Comparative Analysis of Linearity and Range

The performance of a bioanalytical method is critically defined by its linearity and analytical range. Linearity refers to the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Below is a summary of linearity and range data from various published methods for the quantification of Vilazodone.

Analytical MethodInternal StandardMatrixLinearity RangeCorrelation Coefficient (r²)Reference
UPLC-MS/MSThis compoundHuman Plasma0.300 - 300.000 ng/mLNot explicitly stated, but method validated[3][4][5][6][7]
LC-MS/MSEscitalopramRat Plasma1.0 - 100 ng/mL≥ 0.993[8][9][10]
LC-MS/MSEscitalopramHuman Plasma1 - 200 ng/mL0.998[11]
UHPLC-MS/MSRisperidoneHuman and Rat Plasma0.40 - 500 ng/mLNot explicitly stated, but method validated[12]
HPLC-FLTrazodoneRabbit Plasma0.005 - 2.5 µg/mL (5 - 2500 ng/mL)0.9955[1]

As evidenced in the table, the UPLC-MS/MS method employing this compound as the internal standard offers a broad and sensitive linear range, making it highly suitable for a variety of clinical and preclinical applications.[3][4][5][6][7]

Experimental Protocols

A detailed understanding of the experimental methodology is essential for replicating and validating analytical results. The following section outlines a typical protocol for a this compound assay based on published literature.

Experimental Protocol: UPLC-MS/MS Quantification of Vilazodone in Human Plasma using this compound

1. Sample Preparation (Liquid-Liquid Extraction) [3][4][6]

  • To a 500 µL aliquot of human plasma, add a known amount of this compound internal standard solution.

  • Add a suitable organic extraction solvent (e.g., diethyl ether).[11]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

2. Chromatographic Conditions [3][4][6]

  • Column: Reverse phase column (e.g., Betabasic C8, 100 x 4.6mm, 5µ).[3][4][6]

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40% v/v).[3][4][6]

  • Flow Rate: 0.700 mL/min.[3][4][6]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled (e.g., 40°C).[1]

3. Mass Spectrometric Conditions [3][4][6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3][4][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[8][9][10][12]

  • MRM Transitions:

    • Vilazodone: m/z 442.022 → 155.000 + 197.000.[3][4][5][6][7]

    • This compound: m/z 450.093 → 157.000 + 205.000.[3][4][5][6][7]

Visualizing the Workflow

To further clarify the experimental process, a logical workflow diagram is provided below.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma_sample Plasma Sample Aliquot add_is Add this compound Internal Standard plasma_sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution uplc UPLC Separation reconstitution->uplc msms MS/MS Detection (MRM) uplc->msms quantification Quantification (Peak Area Ratios) msms->quantification linearity Linearity & Range Determination quantification->linearity

Caption: Workflow for this compound Assay.

This guide provides a foundational understanding of the linearity and range determination for this compound assays. By presenting comparative data and a detailed experimental protocol, researchers can make informed decisions in the development and application of robust bioanalytical methods for this important therapeutic agent. The use of a deuterated internal standard in a UPLC-MS/MS method has been shown to provide a wide and reliable linear range for the quantification of Vilazodone in biological matrices.

References

A Comparative Analysis of Vilazodone D8 and Other Internal Standards for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical step in the development of robust and reliable bioanalytical methods. This guide provides a comparative analysis of Vilazodone D8, a deuterated analog, with other commonly used internal standards for the quantification of Vilazodone in biological matrices. The information presented is based on a review of published scientific literature.

The ideal internal standard should closely mimic the analyte's physicochemical properties, extraction recovery, and ionization response in mass spectrometry, without interfering with the analyte's detection. This guide will delve into the performance of this compound and compare it with two alternative internal standards: Escitalopram and Brexpiprazole, which have been utilized in published Vilazodone bioanalytical methods.

This compound: The Deuterated Isotope-Labeled Standard

This compound is a stable isotope-labeled version of Vilazodone, making it the theoretically ideal internal standard. Deuterated standards co-elute with the analyte, providing excellent correction for matrix effects and variability in extraction and ionization.

Performance Data for this compound

Multiple studies have successfully employed this compound for the quantification of Vilazodone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]

ParameterThis compoundSource
Matrix Human Plasma[1][2][3]
Linearity Range 0.300 - 300.000 ng/mL[1][3]
Extraction Method Liquid-Liquid Extraction (LLE)[1][2][3]
Intra-day Precision (%RSD) Within acceptable limits[1][3]
Inter-day Precision (%RSD) Within acceptable limits[1][3]
Intra-day Accuracy (%RE) Within acceptable limits[1][3]
Inter-day Accuracy (%RE) Within acceptable limits[1][3]
Recovery Consistent and reproducible[1][3]
Experimental Protocol Using this compound

A representative experimental workflow for the bioanalysis of Vilazodone using this compound as an internal standard is as follows:

  • Sample Preparation: Plasma samples are spiked with this compound working solution.

  • Liquid-Liquid Extraction: The spiked plasma is subjected to liquid-liquid extraction using an organic solvent.

  • Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system for quantification.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing A Plasma Sample B Spike with this compound A->B C Liquid-Liquid Extraction B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Quantification E->F

Caption: Experimental workflow for Vilazodone bioanalysis.

Alternative Internal Standards

While deuterated standards are preferred, their availability or cost can be a limiting factor. In such cases, other structurally similar compounds can be used as internal standards.

Escitalopram

Escitalopram, a selective serotonin reuptake inhibitor (SSRI), has been used as an internal standard for Vilazodone analysis.

Performance Data for Escitalopram as an IS
ParameterEscitalopramSource
Matrix Rat Plasma, Human Plasma[4]
Linearity Range 1.0 - 100 ng/mL (in rat plasma)[4]
Extraction Method Organic Solvent Extraction[4]
Intra-day Precision (%RSD) < 13.4%[4]
Inter-day Precision (%RSD) < 13.4%[4]
Intra-day Accuracy (%RE) -9.8% to 6.9%[4]
Inter-day Accuracy (%RE) -9.8% to 6.9%[4]
Recovery Validated[4]
Brexpiprazole

Brexpiprazole, another psychoactive drug, has also been reported as an internal standard for Vilazodone quantification.

Performance Data for Brexpiprazole as an IS

Published literature explicitly detailing the use of Brexpiprazole as an internal standard for Vilazodone with comprehensive validation data was not identified in the current search. However, a study on the drug-drug interaction between Vilazodone and Bergenin used Brexpiprazole as an internal standard for the quantification of Vilazodone and its metabolite.

Comparative Summary

FeatureThis compoundEscitalopramBrexpiprazole
Type Stable Isotope-LabeledStructurally Related DrugStructurally Related Drug
Co-elution with Analyte YesNoNo
Correction for Matrix Effects ExcellentGoodAssumed to be good
Availability Commercially availableCommercially availableCommercially available
Cost Generally higherLower than deuterated standardsLower than deuterated standards
Published Validation Data for Vilazodone Analysis ExtensiveAvailableLimited

Conclusion

Based on the available scientific literature, This compound is the most suitable internal standard for the bioanalysis of Vilazodone . Its isotopic similarity ensures the most accurate correction for analytical variability, leading to highly reliable and reproducible results.

While Escitalopram has been successfully used and validated as an alternative internal standard, it may not perfectly mimic the behavior of Vilazodone during sample preparation and analysis. The use of Brexpiprazole as an internal standard for Vilazodone is less documented, and further validation would be required for its routine use.

The choice of an internal standard will ultimately depend on the specific requirements of the assay, including regulatory guidelines, cost considerations, and the availability of the standard. However, for the highest level of accuracy and precision in Vilazodone quantification, the use of this compound is strongly recommended.

Experimental Protocols

The following provides a generalized methodology for the key experiments cited in this guide.

LC-MS/MS Method for Vilazodone with this compound IS
  • Sample Preparation: To a 100 µL aliquot of human plasma, 25 µL of this compound working solution (concentration will depend on the expected analyte concentration range) is added and vortexed.

  • Extraction: 1 mL of a suitable organic solvent (e.g., ethyl acetate) is added, and the mixture is vortexed for 5 minutes. After centrifugation at 4000 rpm for 10 minutes, the organic layer is transferred to a clean tube.

  • Evaporation and Reconstitution: The organic solvent is evaporated to dryness under a stream of nitrogen at 40°C. The residue is reconstituted in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Vilazodone: Q1/Q3 transition (e.g., m/z 442.2 -> 155.1)

      • This compound: Q1/Q3 transition (e.g., m/z 450.3 -> 163.1)

This protocol is a general guideline and should be optimized and validated for the specific laboratory conditions and equipment.

References

Navigating Bioanalytical Method Cross-Validation: A Comparative Guide Using Vilazodone D8 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Vilazodone, the choice of an appropriate internal standard is paramount for ensuring method accuracy, precision, and robustness. This guide provides a comprehensive cross-validation comparison of the widely used deuterated internal standard, Vilazodone D8, against three viable alternatives: Escitalopram, Risperidone, and Brexpiprazole. By presenting detailed experimental data and protocols, this document serves as a practical resource for informed decision-making in the development and validation of bioanalytical methods for Vilazodone.

The selection of a suitable internal standard (IS) is a critical step in the development of robust bioanalytical methods. An ideal IS should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard due to their near-identical physicochemical properties to the analyte. However, the availability, cost, or specific experimental conditions may necessitate the use of alternative internal standards. This guide evaluates the performance of this compound alongside Escitalopram, Risperidone, and Brexpiprazole, providing a comparative analysis of key validation parameters.

Comparative Performance of Internal Standards

The following tables summarize the key performance parameters of bioanalytical methods for Vilazodone utilizing this compound and the three alternative internal standards. The data has been compiled from various validated UPLC-MS/MS methods.

Table 1: Chromatographic and Mass Spectrometric Conditions
ParameterThis compoundEscitalopramRisperidoneBrexpiprazole
Column Betabasic C8 (100x4.6mm, 5µ)[1][2]Acquity UPLC BEH shield RP C18 (2.1x150mm, 1.7µm)[3]Acquity UPLC BEH™ C18 (50x2.1mm, 1.7µm)[4]Not explicitly stated
Mobile Phase Acetonitrile: 0.1% Formic Acid in water (60:40 v/v)[1][2]Methanol: 0.2% Formic Acid (90:10 v/v)Acetonitrile: 10mM Ammonium Acetate (80:20 v/v)[4]Acetonitrile and 0.1% Formic Acid in water[5]
Flow Rate 0.700 mL/min[1][2]Not explicitly stated0.3 mL/min[4]Not explicitly stated
Ionization Mode Positive ESI[1][2]Positive ESI[3]Positive ESI[6]Positive ESI
MRM Transition (Analyte) m/z 442.022 → 155.000 + 197.000[1][2]m/z 442.21 → 155.23[3]m/z 442.19 > 154.99[4][6]m/z 442.12 → 197.05[5]
MRM Transition (IS) m/z 450.093 → 157.000 + 205.000[1][2]m/z 325.14 → 109.2[3]m/z 411.18 > 191.07[4][6]m/z 434.17 → 273.06[5]
Table 2: Method Validation Parameters
ParameterThis compoundEscitalopramRisperidoneBrexpiprazole
Linearity Range (ng/mL) 0.300 - 300.000[1][2][7]1 - 200[3]0.40 - 500[4]1 - 200
Lower Limit of Quantification (LLOQ) (ng/mL) 0.300[1]1[3]0.40[4]1.0[5]
Intra-day Precision (%CV) ≤ 15%≤ 3.3%[3]Within acceptable limits≤ 8.9%[5]
Inter-day Precision (%CV) ≤ 15%≤ 3.3%[3]Within acceptable limits≤ 7.3%[5]
Intra-day Accuracy (%RE) ± 15%-9.8 to 6.9%Within acceptable limits-14.9 to 11.2%[5]
Inter-day Accuracy (%RE) ± 15%-9.8 to 6.9%Within acceptable limits-10.4 to 13.4%[5]
Recovery Consistent and reproducible[1][7]Not explicitly statedLow recovery (53.6%) with protein precipitation[4]Not explicitly stated
Matrix Effect No significant effect observed[1][7]Not explicitly statedAvoided with LLE[4]Met FDA standards[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. The following sections outline the typical experimental protocols for Vilazodone analysis using this compound and the alternative internal standards.

Sample Preparation

Two primary methods of sample preparation are employed: protein precipitation (PPT) and liquid-liquid extraction (LLE).

  • Protein Precipitation (for use with Risperidone and Brexpiprazole):

    • To 200 µL of plasma sample, add 350 µL of acetonitrile.[6]

    • Vortex the mixture for 1 minute to precipitate proteins.[6]

    • Centrifuge the samples at 10,500 x g for 8 minutes at 4°C.[6]

    • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.[6]

  • Liquid-Liquid Extraction (for use with this compound and Escitalopram):

    • To 500 µL of plasma sample, add the internal standard solution.

    • Add 5 mL of diethyl ether.[3]

    • Vortex the mixture for 1 minute and then centrifuge at 5,000 rpm for 5 minutes at 4°C.[3]

    • Transfer the organic layer (supernatant) to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at approximately 45°C.[3]

    • Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method for Vilazodone.

Bioanalytical_Method_Cross_Validation plasma Plasma Sample add_is Add Internal Standard (this compound or Alternative) plasma->add_is extraction Extraction (PPT or LLE) add_is->extraction supernatant Collect Supernatant/ Reconstitute extraction->supernatant uplc UPLC Separation supernatant->uplc msms MS/MS Detection uplc->msms linearity Linearity & LLOQ msms->linearity precision Precision & Accuracy linearity->precision stability Stability Assessment precision->stability cross_val Cross-Validation with Reference Method stability->cross_val

Bioanalytical method cross-validation workflow.

Conclusion

The cross-validation of bioanalytical methods is a regulatory expectation and a scientific necessity to ensure data integrity and consistency. This compound, as a stable isotope-labeled internal standard, demonstrates excellent performance with high reproducibility and minimal matrix effects, making it the preferred choice for the bioanalysis of Vilazodone.[1][7] However, this guide demonstrates that alternative internal standards, such as Escitalopram, Risperidone, and Brexpiprazole, can also be successfully employed with proper method validation.

The choice of an alternative internal standard should be guided by a thorough evaluation of its performance characteristics, including linearity, precision, accuracy, and potential for matrix effects. While methods using Risperidone with protein precipitation have reported lower recovery, liquid-liquid extraction can mitigate this issue.[4] Ultimately, the data presented herein provides a foundation for laboratories to select and validate an internal standard that best suits their specific analytical needs and resources, ensuring the generation of high-quality, reliable bioanalytical data for Vilazodone.

References

A Head-to-Head Battle: Vilazodone-d8 Versus a Structural Analog as the Internal Standard of Choice in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the accuracy of drug quantification hinges on the careful selection of an internal standard (IS). For researchers and drug development professionals working with vilazodone, a dual-acting antidepressant, the choice between a deuterated internal standard like Vilazodone-d8 and a structural analog is a critical decision that can impact data reliability. This guide provides an objective comparison, supported by experimental data, to illuminate the performance of these two internal standard types in the bioanalytical quantification of vilazodone.

Stable isotope-labeled (SIL) internal standards, such as Vilazodone-d8, are widely considered the gold standard in quantitative mass spectrometry.[1][2] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar ionization effects, effectively compensating for variations in sample preparation and instrument response.[2] Structural analogs, on the other hand, are compounds with a similar but not identical chemical structure to the analyte.[3] While they can be a more accessible alternative, their differing chromatographic behavior and ionization efficiencies may lead to less effective compensation for matrix effects.[1]

Performance Data: A Comparative Analysis

The following tables summarize the performance characteristics of bioanalytical methods for vilazodone quantification using either Vilazodone-d8 or a structural analog (escitalopram) as the internal standard. The data is compiled from separate studies and presented here for a comparative overview.

Table 1: Performance Characteristics with Vilazodone-d8 as Internal Standard

ParameterPerformanceReference
Linearity Range0.300 - 300.000 ng/mL[4]
Correlation Coefficient (r²)> 0.99[4]
Intra-day Precision (%RSD)≤ 8.5%[4]
Inter-day Precision (%RSD)≤ 7.9%[4]
Intra-day Accuracy (%RE)Within ± 6.7%[4]
Inter-day Accuracy (%RE)Within ± 5.4%[4]
RecoveryConsistent and reproducible[4]
Matrix EffectNo significant effect observed[4]

Table 2: Performance Characteristics with a Structural Analog (Escitalopram) as Internal Standard

ParameterPerformanceReference
Linearity Range1 - 200 ng/mL[5]
Correlation Coefficient (r²)> 0.99[5]
Intra-day Precision (%RSD)≤ 3.3%[5]
Inter-day Precision (%RSD)≤ 3.3%[5]
Intra-day Accuracy (%RE)Not explicitly stated
Inter-day Accuracy (%RE)Not explicitly stated
RecoveryNot explicitly stated
Matrix EffectNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the typical experimental protocols for vilazodone quantification using either Vilazodone-d8 or a structural analog as the internal standard.

Method 1: Vilazodone Quantification using Vilazodone-d8 Internal Standard[4]
  • Sample Preparation: A liquid-liquid extraction (LLE) technique is employed for plasma sample extraction.

  • Chromatographic Separation:

    • Column: Reverse phase Betabasic C8, 100 x 4.6mm, 5µ column.

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40% v/v) in isocratic mode.

    • Flow Rate: 0.700 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI).

    • Detection: Multiple reaction monitoring (MRM).

    • Transitions:

      • Vilazodone: m/z 442.022 → 155.000 + 197.000

      • Vilazodone-d8: m/z 450.093 → 157.000 + 205.000

Method 2: Vilazodone Quantification using Escitalopram Internal Standard[5]
  • Sample Preparation: Liquid-liquid extraction is used for the purification and preconcentration of analytes from human plasma using diethyl ether.

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH shield RP C18 column (1.7 µm, 2.1 × 150 mm).

    • Mobile Phase: Isocratic elution with methanol–0.2% formic acid (90:10, v/v).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI).

    • Detection: Multiple reaction monitoring (MRM).

    • Transitions:

      • Vilazodone: m/z 442.21 → 155.23

      • Escitalopram: m/z 325.14 → 109.2

Visualizing the Science

Diagrams are powerful tools for understanding complex processes. The following visualizations, created using Graphviz (DOT language), depict the bioanalytical workflow and the signaling pathway of vilazodone.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Vilazodone-d8 or Analog) plasma->add_is protein_precip Protein Precipitation / LLE add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection MS/MS Detection chrom_sep->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Analyte/IS Ratio Calculation peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

Caption: A typical bioanalytical workflow for vilazodone quantification.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin Serotonin serotonin_vesicle->serotonin Release sert SERT ht1a_auto 5-HT1A Autoreceptor serotonin->sert Reuptake serotonin->ht1a_auto Binds ht1a_post 5-HT1A Receptor serotonin->ht1a_post Binds signal Signal Transduction ht1a_post->signal Activates vilazodone Vilazodone vilazodone->sert Inhibition vilazodone->ht1a_auto Partial Agonist vilazodone->ht1a_post Partial Agonist

Caption: Vilazodone's dual mechanism of action.

Conclusion

The choice between Vilazodone-d8 and a structural analog as an internal standard has significant implications for the quality of bioanalytical data. The presented data and established principles of bioanalysis suggest that Vilazodone-d8, as a stable isotope-labeled internal standard, offers superior performance by more accurately mimicking the behavior of vilazodone throughout the analytical process. This leads to better compensation for matrix effects and potentially more reliable and reproducible results. While a structural analog like escitalopram can be utilized, careful validation is paramount to ensure it provides adequate correction for analytical variability. For researchers, scientists, and drug development professionals aiming for the highest level of data integrity in vilazodone quantification, Vilazodone-d8 represents the more robust and reliable choice.

References

A Comparative Guide to Inter-laboratory Quantification of Vilazodone D8

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the precise and accurate quantification of drug molecules and their metabolites is paramount for successful drug development and therapeutic monitoring. Vilazodone, a dual-acting serotonergic antidepressant, and its deuterated analog, Vilazodone D8, which is commonly used as an internal standard, are no exception. This guide provides a comparative overview of various validated bioanalytical methods for the quantification of Vilazodone, with a focus on the use of this compound. The information is compiled from several key studies to offer researchers, scientists, and drug development professionals a comprehensive resource for method selection and development.

While a formal inter-laboratory comparison study with shared samples and standardized protocols for this compound quantification is not publicly available, a comparative analysis of existing validated methods from different laboratories can provide valuable insights into the robustness and performance of various analytical approaches. This guide synthesizes data from multiple studies to highlight the key methodological differences and their impact on performance characteristics.

Quantitative Performance Comparison

The following tables summarize the key performance parameters of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods developed for the quantification of Vilazodone. These methods all employ this compound as the internal standard, ensuring a degree of comparability.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1Method 2Method 3
LC Column Betabasic C8 (100x4.6mm, 5µm)[1]Acquity UPLC BEH shield RP C18 (1.7 µm, 2.1 × 150 mm)Acquity BEH™ C18 (50 × 2.1 mm, 1.7 µm)[2]
Mobile Phase Acetonitrile and 0.1% formic acid in water (60:40% v/v)Methanol–0.2% formic acid (90:10, v/v)Acetonitrile:10 mM ammonium acetate (80:20, v/v)[2]
Flow Rate 0.700 mL/min0.3 mL/min0.3 mL/min[2]
Elution Mode IsocraticIsocraticIsocratic[2]
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)Not Specified
MRM Transition (Vilazodone) m/z 442.022 → 155.000 + 197.000m/z 442.21 → 155.23Not Specified
MRM Transition (this compound) m/z 450.093 → 157.000 + 205.000Not Specified (Escitalopram as IS)Not Specified

Table 2: Sample Preparation and Method Validation Parameters

ParameterMethod 1Method 2Method 3
Biological Matrix Human Plasma[1]Human PlasmaHuman Plasma[2]
Sample Preparation Liquid-Liquid Extraction (LLE)Liquid-Liquid Extraction (LLE) with diethyl ether[3]Not Specified
Linearity Range 0.300 - 300.000 ng/mL1 - 200 ng/mL[4]0.40 - 500 ng/mL[2]
Intra-day Precision (%RSD) Within acceptable limits≤3.3%Not Specified
Inter-day Precision (%RSD) Within acceptable limits≤3.3%Not Specified
Accuracy Within defined limitsNot SpecifiedNot Specified
Recovery Consistent and reproducibleAdequateNot Specified

Experimental Protocols

The methodologies employed across different laboratories, while aiming for the same analytical goal, exhibit variations in sample preparation, chromatographic separation, and mass spectrometric detection.

Method 1: Ultrafast Bioanalytical Assay[1][2]
  • Sample Preparation (Liquid-Liquid Extraction): This method utilizes a liquid-liquid extraction (LLE) technique for the extraction of Vilazodone and this compound from human plasma.

  • Chromatography: Chromatographic separation is achieved on a Betabasic C8 column (100x4.6mm, 5µm) with an isocratic mobile phase consisting of acetonitrile and 0.1% formic acid in water (60:40% v/v) at a flow rate of 0.700 mL/min.

  • Mass Spectrometry: Detection is performed using a mass spectrometer with positive electrospray ionization. The multiple reaction monitoring (MRM) transitions are m/z 442.022 → 155.000 + 197.000 for Vilazodone and m/z 450.093 → 157.000 + 205.000 for this compound.

Method 2: UPLC-MS/MS Determination[3][5]
  • Sample Preparation (Liquid-Liquid Extraction): This protocol also employs a liquid-liquid extraction method using diethyl ether for the purification and preconcentration of the analytes from human plasma.

  • Chromatography: The separation is performed on an Acquity UPLC BEH shield RP C18 column (1.7 µm, 2.1 × 150 mm) with an isocratic mobile phase of methanol and 0.2% formic acid (90:10, v/v) at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: A triple-quadrupole tandem mass spectrometer with an electrospray ionization source operating in positive mode is used for detection. The MRM transition for Vilazodone is m/z 442.21 → 155.23. This study used escitalopram as the internal standard.

Method 3: Rapid UHPLC-MS-MS Assay[4]
  • Sample Preparation: The details of the sample preparation technique are not specified in the available abstract.

  • Chromatography: This method utilizes an Acquity BEH™ C18 column (50 × 2.1 mm, 1.7 µm) with an isocratic mobile phase of acetonitrile and 10 mM ammonium acetate (80:20, v/v) at a flow rate of 0.3 mL/min. The total run time is notably short at 1.0 minute.

  • Mass Spectrometry: The mass spectrometry conditions are not detailed in the provided information.

Visualizing the Workflow and Comparison

To better understand the experimental process and the logic of comparison, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid or Protein Precipitation add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: A generalized experimental workflow for the quantification of this compound.

comparison_logic cluster_methods Analytical Methods cluster_parameters Comparison Parameters cluster_performance Performance Outcome topic This compound Quantification Method Comparison method1 Method 1 topic->method1 method2 Method 2 topic->method2 method3 Method 3 topic->method3 sample_prep Sample Preparation method1->sample_prep lc_params LC Conditions method1->lc_params ms_params MS/MS Parameters method1->ms_params validation_data Validation Data method1->validation_data method2->sample_prep method2->lc_params method2->ms_params method2->validation_data method3->sample_prep method3->lc_params method3->ms_params method3->validation_data sensitivity Sensitivity sample_prep->sensitivity selectivity Selectivity sample_prep->selectivity robustness Robustness sample_prep->robustness throughput Throughput sample_prep->throughput lc_params->sensitivity lc_params->selectivity lc_params->robustness lc_params->throughput ms_params->sensitivity ms_params->selectivity ms_params->robustness ms_params->throughput validation_data->sensitivity validation_data->selectivity validation_data->robustness validation_data->throughput

Caption: Logical flow for the comparative analysis of this compound quantification methods.

References

Comparative Recovery of Vilazodone and Vilazodone D8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vilazodone is an antidepressant agent that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][2][3][4][5][6] In bioanalytical studies, particularly those involving chromatography coupled with mass spectrometry, deuterated analogs of the target analyte are frequently employed as internal standards to ensure accuracy and precision. Vilazodone D8 is the deuterated form of Vilazodone used for this purpose.

The core principle behind using a deuterated internal standard is that it behaves chemically and physically identically to the unlabeled analyte during sample preparation and analysis, including the extraction process. Therefore, the recovery of this compound is expected to be highly similar to that of Vilazodone. Several validated bioanalytical methods for Vilazodone in human plasma report that the extraction efficiency or recovery for both Vilazodone and this compound was "consistent and reproducible at all concentration levels (low, middle and high)."[7][8] This indicates a comparable recovery between the two compounds, which is a prerequisite for a reliable assay.

Data on Recovery of Vilazodone

While a direct head-to-head percentage comparison is not available in the reviewed literature, individual studies on Vilazodone extraction provide insight into its recovery. For instance, a liquid-liquid extraction method for Vilazodone from rabbit plasma reported a recovery of approximately 83%.[9] Another study mentioned a lower recovery of 53.6% using a protein precipitation technique for Vilazodone in rat and human plasma.[10] It is important to note that recovery can vary significantly based on the extraction method and the biological matrix.

Signaling Pathway of Vilazodone

Vilazodone exerts its therapeutic effects through a dual mechanism of action on the serotonergic system. It selectively inhibits the reuptake of serotonin from the synaptic cleft by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.[1][2][3][4][6] Additionally, Vilazodone acts as a partial agonist at the 5-HT1A receptor.[1][2][3][4][6] This partial agonism at presynaptic 5-HT1A autoreceptors is thought to contribute to a faster onset of antidepressant action compared to traditional SSRIs by reducing the negative feedback on serotonin release.[1][2][4]

Vilazodone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT 5HT1A_auto 5-HT1A Autoreceptor Serotonin_Vesicle Serotonin Serotonin_Synapse Serotonin_Vesicle->Serotonin_Synapse Release Serotonin_Synapse->SERT Reuptake Serotonin_Synapse->5HT1A_auto 5HT1A_post 5-HT1A Receptor Serotonin_Synapse->5HT1A_post Downstream_Signaling Downstream Signaling 5HT1A_post->Downstream_Signaling Activation Vilazodone Vilazodone Vilazodone->SERT Inhibition Vilazodone->5HT1A_auto Partial Agonism Vilazodone->5HT1A_post Partial Agonism

Caption: Vilazodone's dual mechanism of action.

Experimental Protocols

The following section details a general experimental protocol for the extraction of Vilazodone from human plasma, based on methodologies described in validated bioanalytical assays that use this compound as an internal standard.[7][8][11]

Objective:

To extract Vilazodone and this compound from human plasma for quantitative analysis by LC-MS/MS.

Materials:
  • Human plasma samples

  • Vilazodone reference standard

  • This compound internal standard solution

  • Organic extraction solvent (e.g., methyl tert-butyl ether, ethyl acetate)

  • Reconstitution solution (e.g., mobile phase)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • LC-MS/MS system

Procedure: Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • Thaw frozen human plasma samples to room temperature.

    • Vortex the plasma samples to ensure homogeneity.

  • Spiking with Internal Standard:

    • To a known volume of plasma (e.g., 200 µL), add a specific volume of this compound internal standard solution.

    • Vortex briefly to mix.

  • Extraction:

    • Add a predetermined volume of the organic extraction solvent (e.g., 1 mL of methyl tert-butyl ether).

    • Vortex vigorously for a set period (e.g., 10 minutes) to ensure thorough mixing and extraction of the analytes into the organic phase.

  • Phase Separation:

    • Centrifuge the samples at a high speed (e.g., 4000 rpm) for a specified time (e.g., 5 minutes) to separate the organic and aqueous layers.

  • Isolation of Organic Layer:

    • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution:

    • Reconstitute the dried residue in a specific volume of the reconstitution solution (e.g., 200 µL of the mobile phase).

    • Vortex to ensure the complete dissolution of the analytes.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

Experimental_Workflow Start Start Plasma_Sample Plasma Sample Start->Plasma_Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Add_Solvent Add Extraction Solvent Add_IS->Add_Solvent Vortex_Mix Vortex Mix Add_Solvent->Vortex_Mix Centrifuge Centrifuge Vortex_Mix->Centrifuge Separate_Organic Separate Organic Layer Centrifuge->Separate_Organic Evaporate Evaporate to Dryness Separate_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis End End LCMS_Analysis->End

Caption: Liquid-Liquid Extraction Workflow.

Conclusion

References

Safety Operating Guide

Proper Disposal of Vilazodone D8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Vilazodone D8, a deuterated analog of the selective serotonin reuptake inhibitor Vilazodone, is a critical component of laboratory safety and environmental responsibility. Due to its classification as a substance suspected of damaging fertility or the unborn child, and its potential for environmental impact, strict adherence to established disposal protocols is imperative.[1][2] This guide provides essential information on the correct procedures for handling and disposing of this compound waste in a research setting, in accordance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][3][4]

Waste Classification and Disposal Pathways

The initial and most crucial step in the proper disposal of this compound is the correct classification of the waste stream. The disposal pathway is contingent on whether the this compound is in its pure form, is lightly contaminated material, or has been mixed with other laboratory chemicals, particularly RCRA-listed hazardous solvents.[1] All pharmaceutical waste, regardless of its classification, should ultimately be disposed of via incineration to ensure complete destruction.[1][4][5] Never pour Vilazodone solutions down the drain or dispose of solid Vilazodone waste in regular trash.[1][5]

Waste StreamCharacteristicsEPA Waste ClassificationRecommended Disposal Pathway
Pure this compound Unused or expired pure drug substance.Non-Hazardous Pharmaceutical WasteSegregate into a designated, clearly labeled non-hazardous pharmaceutical waste container for incineration.[1]
Contaminated Lab Consumables Items lightly contaminated with this compound (e.g., gloves, weigh boats, pipette tips).Non-Hazardous Pharmaceutical WasteSegregate into a designated, clearly labeled non-hazardous pharmaceutical waste container for incineration.[1]
This compound Mixed with Non-Hazardous Solvents Solutions of this compound in solvents not listed as hazardous under RCRA.Non-Hazardous Pharmaceutical WasteSegregate into a designated, clearly labeled non-hazardous pharmaceutical waste container for incineration.[1]
This compound Mixed with RCRA-Listed Hazardous Solvents Solutions of this compound in solvents such as methanol or acetonitrile.RCRA Hazardous WasteMust be managed and disposed of as hazardous chemical waste according to all federal and local regulations.[1]
Empty Stock Bottles Original containers that held pure this compound.Non-Hazardous Solid WasteTriple-rinse with a suitable solvent; collect the first rinseate as chemical waste. Once clean and dry, obliterate the label and dispose of the bottle in regular trash or recycling.[1]

Experimental Protocol for Disposal of this compound Waste

This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.

Objective: To ensure all this compound-containing waste is correctly identified, segregated, containerized, and disposed of in compliance with institutional and regulatory standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

  • Designated waste containers:

    • Labeled "Non-Hazardous Pharmaceutical Waste for Incineration" (typically a blue bin).[1]

    • Approved hazardous waste container with a "Hazardous Waste" label.[1]

  • Leak-proof container for spill cleanup materials.

  • Spill absorbents.

Procedure:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure drug, contaminated lab consumables, and solutions.

    • Segregate this compound waste from general trash and other chemical waste streams to prevent cross-contamination.[1]

  • Waste Characterization:

    • Consult the experimental protocol to determine if the this compound waste is mixed with any RCRA-listed hazardous solvents.[1]

    • If the waste is pure this compound or is mixed only with non-hazardous materials, manage it as Non-Hazardous Pharmaceutical Waste .[1]

    • If the waste is mixed with a listed hazardous chemical, it must be managed as RCRA Hazardous Waste .[1]

  • Containerization and Labeling:

    • For Non-Hazardous Pharmaceutical Waste:

      • Place the waste into a designated, durable, leak-proof container, clearly labeled "Non-Hazardous Pharmaceutical Waste for Incineration."[1]

      • Keep the container closed when not in use.[1]

    • For RCRA Hazardous Waste:

      • Place the waste into an approved hazardous waste container that is compatible with the material's chemical properties.[1]

      • Affix a "Hazardous Waste" label, clearly identifying the contents (e.g., "this compound and Methanol"), the associated hazards, and the accumulation start date.[1]

  • Storage and Accumulation:

    • Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA).

    • Adhere to all institutional guidelines regarding waste accumulation time limits.

  • Final Disposal:

    • Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a contracted, licensed pharmaceutical waste management vendor.[1]

    • Maintain all disposal records, including certificates of destruction, for a minimum of three years or as required by your institution and local regulations.[1]

  • Spill Cleanup:

    • In the event of a spill, wear appropriate PPE.

    • Contain the spill and collect the material using spill absorbents.[6]

    • Place the spill cleanup materials into a leak-proof container and dispose of it as either non-hazardous pharmaceutical waste or RCRA hazardous waste, depending on the nature of the spilled material.[5]

This compound Disposal Workflow

cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization cluster_2 Containerization & Labeling cluster_3 Storage & Disposal A Identify this compound Waste B Mixed with RCRA Hazardous Solvent? A->B C Containerize as Non-Hazardous Pharmaceutical Waste B->C No D Containerize as RCRA Hazardous Waste B->D Yes E Store in Designated Accumulation Area C->E D->E F Dispose via Licensed Waste Vendor (Incineration) E->F

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Vilazodone D8

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling Vilazodone D8. Adherence to these protocols is essential to mitigate health risks associated with this potent pharmaceutical compound.

This compound, a deuterated analog of the antidepressant Vilazodone, presents significant health considerations for researchers. According to its Safety Data Sheet (SDS), this compound is suspected of causing cancer and damaging fertility or the unborn child.[1] It is also classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation and skin irritation.[2] Therefore, stringent safety measures, including the use of appropriate personal protective equipment (PPE), are paramount.

Hazard Communication
  • Carcinogenicity: Suspected of causing cancer.[1]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: Causes serious eye irritation and skin irritation.[2]

Occupational Exposure Limits (OELs) have not been established for Vilazodone.[1][3] In the absence of defined limits, a conservative approach to exposure control is required.

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE are contingent on the physical form of this compound being handled. The following table summarizes the minimum required PPE for various laboratory tasks.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Intact Tablets Safety glasses with side shields.[1]Chemical-resistant gloves (e.g., nitrile).[1]Lab coat.[1]Not typically required if no dust is generated.[1][3]
Handling Powder or Crushed Tablets Chemical safety goggles.[4]Chemical-resistant gloves (e.g., nitrile).[2][4]Lab coat.[5]NIOSH-approved respirator.[5]
Solution Preparation & Transfer Chemical safety goggles.[4]Chemical-resistant gloves (e.g., nitrile).[2][4]Lab coat.[5]Use within a certified chemical fume hood or ventilated enclosure.[1][3]
Spill Cleanup Chemical safety goggles.[4]Chemical-resistant gloves (e.g., nitrile).[2][4]Impervious clothing.[4]NIOSH-approved respirator.[5]
Waste Disposal Safety glasses with side shields.[1]Chemical-resistant gloves (e.g., nitrile).[1]Lab coat.[1]Dependent on the nature of the waste and potential for aerosolization.

Operational and Disposal Plans

A systematic approach to handling this compound, from receipt to disposal, is critical. The following procedural guidance outlines the necessary steps to be taken at each stage.

Engineering Controls
  • Ventilation: All handling of this compound powder must occur within a certified chemical fume hood, ventilated enclosure, or an isolator (glove box).[1][3] General laboratory ventilation should ensure adequate air changes.

  • Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate work area.[1][4]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a designated and properly functioning containment device.

  • Weighing and Transferring: Weighing and transferring of this compound powder must be performed in a ventilated enclosure to minimize airborne exposure.[1] Avoid all direct contact with the skin, eyes, and clothing.[1]

  • Storage: Store this compound in a tightly closed container in a cool, well-ventilated area.[4] Keep it away from moisture, heat, and direct sunlight.[3]

Spill Response
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Don PPE: Wear full PPE as specified for handling powder, including respiratory protection.[1][4]

  • Containment: Cover the spill with an absorbent material to prevent further spread.

  • Cleanup: Carefully collect the spilled material and place it into a sealed, labeled container for hazardous waste disposal.[3] Clean the spill area with a suitable decontaminating solution.

Disposal Plan

All this compound waste is considered hazardous and must be disposed of accordingly.[1]

  • Segregation: Segregate all this compound waste, including contaminated PPE, into designated, clearly labeled hazardous waste containers.

  • Labeling: Label waste containers with "Hazardous Waste," the chemical name, and associated hazards.

  • Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Incineration is the recommended final disposal method.[6] Never pour this compound solutions down the drain or dispose of solid waste in the regular trash.[6]

Experimental Workflow and Safety Procedures

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

VilazodoneD8_Workflow start Start: Receive this compound risk_assessment Conduct Risk Assessment start->risk_assessment select_ppe Select Appropriate PPE (See Table) risk_assessment->select_ppe eng_controls Prepare Engineering Controls (Fume Hood / Ventilated Enclosure) select_ppe->eng_controls handling Handling Procedures (Weighing, Transfer, etc.) eng_controls->handling spill_check Spill Occurred? handling->spill_check waste_gen Generate Waste (Contaminated PPE, excess material) handling->waste_gen spill_response Execute Spill Response Protocol spill_check->spill_response Yes spill_check->waste_gen No spill_response->waste_gen disposal Segregate and Label as Hazardous Waste waste_gen->disposal final_disposal Dispose via EHS/Licensed Contractor disposal->final_disposal end End: Decontaminate & Doff PPE final_disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.